molecular formula C42H57FN6O6S B15568966 M-1211

M-1211

Cat. No.: B15568966
M. Wt: 793.0 g/mol
InChI Key: HFHVSSGMYSWPIR-UHFFFAOYSA-N
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Description

M-1211 is a useful research compound. Its molecular formula is C42H57FN6O6S and its molecular weight is 793.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H57FN6O6S

Molecular Weight

793.0 g/mol

IUPAC Name

methyl N-[2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[(5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate

InChI

InChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)

InChI Key

HFHVSSGMYSWPIR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

M-1121: A Covalent Inhibitor Targeting the Menin-MLL Interaction in MLL-Re-arranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of M-1121, a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. M-1121 has demonstrated significant preclinical efficacy in models of MLL-rearranged (MLLr) leukemia, a subtype of acute leukemia with a historically poor prognosis. This document consolidates key findings on its mechanism, quantitative efficacy, and the experimental approaches used in its evaluation.

Core Mechanism of Action: Covalent Inhibition of the Menin-MLL Interaction

M-1121 represents a targeted therapeutic strategy for MLLr leukemias.[1][2][3][4] The core of its mechanism lies in the disruption of the critical interaction between menin and MLL fusion proteins.[1][2][3][4] In MLLr leukemia, chromosomal translocations result in the formation of oncogenic MLL fusion proteins.[1] These fusion proteins rely on their interaction with the scaffolding protein menin to drive the overexpression of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][2][5]

M-1121 acts as a covalent inhibitor, forming a stable bond with a specific amino acid residue within the menin protein.[1][2][3][4][6] It specifically targets Cysteine 329 (C329) located in the MLL binding pocket of menin.[1][2][4][6][7] This irreversible binding physically obstructs the interaction between menin and the MLL fusion protein. By disrupting this complex, M-1121 effectively downregulates the expression of HOXA9 and MEIS1 in a dose-dependent manner, leading to the inhibition of tumor growth.[1][2][4][6][7]

A key feature of M-1121 is its high selectivity for MLL-rearranged leukemia cells. It potently inhibits the proliferation of leukemia cell lines with MLL translocations while showing no activity against wild-type MLL cell lines at similar concentrations.[1][2][5]

Quantitative Efficacy of M-1121

The preclinical efficacy of M-1121 has been quantified through various in vitro and in vivo studies.

In Vitro Antiproliferative Activity

M-1121 has demonstrated potent and selective inhibition of MLL-rearranged leukemia cell lines.

Cell LineMLL StatusIC50 (nM)Reference
MV4;11MLL-AF410.3[5]
MOLM-13MLL-AF951.5[5]
MLL wild-type cell linesWild-Type>10,000[1][5]
In Vivo Antitumor Activity

In vivo studies using mouse models of MLL-rearranged leukemia have shown significant tumor regression upon oral administration of M-1121.

ModelTreatmentOutcomeReference
MV4;11 subcutaneous xenograft100 mg/kg, p.o., for 26 daysReduced average tumor volume from 157 mm³ to 106 mm³, a 32% reduction.[7]
MV4;11 subcutaneous xenograft300 mg/kg, p.o.Complete tumor regression in 10 out of 10 mice, with no tumor regrowth detected up to a month after the last treatment.[7]
MV4;11 disseminated modelTolerated dosesPotent antitumor activity and tumor regressions observed.[1][4]

Signaling Pathways and Experimental Workflows

Visual representations of the M-1121 mechanism and evaluation process provide a clearer understanding of the underlying biology and experimental design.

M1121_Mechanism_of_Action cluster_LeukemicCell MLL-rearranged Leukemic Cell Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) Menin->MLL_Fusion Protein-Protein Interaction DNA DNA MLL_Fusion->DNA HOXA9_MEIS1 HOXA9 & MEIS1 Genes DNA->HOXA9_MEIS1 Transcription Leukemic_Proliferation Leukemic Cell Proliferation & Survival HOXA9_MEIS1->Leukemic_Proliferation Upregulation M1121 M-1121 M1121->Menin

Figure 1: Mechanism of action of M-1121 in MLL-rearranged leukemia.

M1121_Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Target Target Engagement & Selectivity Cell_Culture Culture of MLLr and Wild-Type Leukemia Cell Lines Treatment_IV Treatment with M-1121 (Dose-Response) Cell_Culture->Treatment_IV Proliferation_Assay Antiproliferative Activity (IC50 Determination) Treatment_IV->Proliferation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) Treatment_IV->Gene_Expression Xenograft_Model Establishment of Subcutaneous or Disseminated Xenograft Models Treatment_IVV Oral Administration of M-1121 Xenograft_Model->Treatment_IVV Tumor_Measurement Tumor Volume Measurement Treatment_IVV->Tumor_Measurement Survival_Analysis Survival Analysis Treatment_IVV->Survival_Analysis Crystallography Co-crystal Structure Analysis (M-1121 with Menin) Mass_Spectrometry Mass Spectrometry Analysis

Figure 2: General experimental workflow for the preclinical evaluation of M-1121.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the key methodologies employed in the evaluation of M-1121 are outlined below.

Cell Viability Assay (for IC50 Determination)
  • Principle: To determine the concentration of M-1121 that inhibits the growth of leukemia cell lines by 50%.

  • General Protocol:

    • MLL-rearranged (e.g., MV4;11, MOLM-13) and wild-type leukemia cells are seeded in 96-well plates.

    • Cells are treated with a serial dilution of M-1121 or a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with the number of viable cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the log concentration of M-1121 and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: To quantify the mRNA levels of target genes (HOXA9, MEIS1) in response to M-1121 treatment.

  • General Protocol:

    • Leukemia cells (e.g., MV4;11) are treated with M-1121 at various concentrations for a specific duration (e.g., 24 hours).[7]

    • Total RNA is extracted from the cells using a suitable kit.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

In Vivo Xenograft Studies
  • Principle: To evaluate the antitumor efficacy of M-1121 in a living organism.

  • General Protocol:

    • Subcutaneous Model: Human MLL-rearranged leukemia cells (e.g., MV4;11) are injected subcutaneously into immunocompromised mice.

    • Disseminated Model: Leukemia cells are injected intravenously to mimic systemic disease.

    • Once tumors are established (in the subcutaneous model) or the disease is systemic, mice are randomized into treatment and control groups.

    • M-1121 is administered orally at specified doses and schedules.

    • For subcutaneous models, tumor volume is measured regularly. For disseminated models, disease progression and survival are monitored.

    • At the end of the study, tumors and tissues may be collected for further analysis.

Conclusion

M-1121 is a promising, orally bioavailable covalent inhibitor of the menin-MLL interaction with potent and selective activity against MLL-rearranged leukemia. Its mechanism of action, centered on the disruption of a key protein-protein interaction and subsequent downregulation of critical oncogenic genes, provides a strong rationale for its continued development as a targeted therapy for this challenging disease. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, underscore its potential to offer a novel therapeutic option for patients with MLL-rearranged leukemias.

References

In-Depth Technical Guide: The Binding Site of M-1121 on Menin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the covalent inhibitor M-1121 and its target protein, menin. The information presented herein is curated from publicly available scientific literature and structural data, offering a detailed understanding of the molecular interactions, binding affinity, and the experimental methodologies used to characterize this interaction.

Executive Summary

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is being investigated as a therapeutic strategy for acute leukemias with MLL rearrangements. M-1121 forms a specific covalent bond with a key cysteine residue within the MLL binding pocket of menin, effectively blocking the interaction with MLL and leading to the downregulation of leukemogenic genes such as HOXA9 and MEIS1. This guide will delve into the specifics of this binding interaction, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

The M-1121 Binding Site on Menin

The binding of M-1121 to menin is characterized by a highly specific covalent interaction within the MLL binding pocket. This interaction has been elucidated through X-ray crystallography, providing a high-resolution view of the binding mode.

Covalent Interaction

M-1121 establishes a covalent bond with the thiol group of Cysteine 329 (Cys329) in menin.[1][2] This irreversible interaction is a key feature of M-1121's mechanism of action, leading to a durable inhibition of the menin-MLL interaction. The acrylamide warhead of M-1121 acts as a Michael acceptor for the nucleophilic cysteine residue.

Non-Covalent Interactions and Binding Pocket Residues

Analysis of the co-crystal structure of the menin-M-1121 complex (PDB ID: 7M4T) reveals several key non-covalent interactions that contribute to the inhibitor's affinity and specificity. The inhibitor is deeply buried within a hydrophobic pocket on the surface of menin.

Key Interacting Residues in the Menin Binding Pocket:

While a detailed list of all interacting residues requires specialized software for PDB file analysis, the primary publication highlights the importance of the overall shape and hydrophobicity of the pocket in accommodating M-1121.

Quantitative Binding Data

The affinity of M-1121 and related compounds for menin has been quantified using various biophysical and cellular assays. The following tables summarize the available quantitative data.

CompoundMenin Binding IC50 (nM)Cell Proliferation IC50 (nM, MV4;11)Cell Proliferation IC50 (nM, MOLM-13)
M-1121Not explicitly stated10.351.5[3]
Compound 84.0192553[4]
Compound 91.7178703[4]
Compound 103.5105274[4]
Compound 112.8516599[4]
Compound 143.2222948[4]
Compound 152.9272544[4]
Compound 163.6379833[4]
Compound 172.5Not specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of M-1121 to menin.

X-Ray Crystallography of the Menin-M-1121 Complex

Objective: To determine the three-dimensional structure of M-1121 in complex with menin to elucidate the binding mode.

Protocol:

  • Protein Expression and Purification: Human menin (residues 1-550) is expressed in Escherichia coli and purified to homogeneity.

  • Complex Formation: The purified menin protein is incubated with a slight molar excess of M-1121 to ensure complete covalent modification.

  • Crystallization: The menin-M-1121 complex is subjected to crystallization screening using the sitting-drop vapor-diffusion method at 20°C. Crystals are grown from a solution containing a precipitant, a buffer, and salts.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal structure of the menin-M-1121 complex was solved to a resolution of 2.74 Å.[6]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined menin structure as a search model. The model is then refined using crystallographic software to fit the experimental electron density map.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the potency of M-1121 in disrupting the menin-MLL interaction.

Protocol:

  • Reagents:

    • Purified human menin protein.

    • A fluorescently labeled peptide derived from the MLL protein that is known to bind to menin (e.g., FAM-labeled MLL peptide).

    • M-1121 and other test compounds.

    • Assay Buffer: Phosphate-buffered saline (PBS) containing a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1% bovine serum albumin) to prevent non-specific binding.

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled MLL peptide and purified menin are incubated together in the wells of a black, low-binding microplate to form a complex. The concentration of menin is typically at or below the Kd of the fluorescent peptide to ensure a sensitive assay window.

    • Increasing concentrations of M-1121 or other competitor compounds are added to the wells.

    • The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from menin by the competitor.

    • The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Gene Expression

Objective: To measure the effect of M-1121 on the expression of downstream target genes of the menin-MLL complex.

Protocol:

  • Cell Culture and Treatment:

    • The MLL-rearranged leukemia cell line, MV4;11, is cultured under standard conditions.

    • Cells are treated with various concentrations of M-1121 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR:

    • The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The reaction is performed in a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for each gene.

    • The relative gene expression is calculated using the ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and then to the vehicle-treated control.

Visualizations

Signaling Pathway of Menin-MLL Inhibition by M-1121

Menin_MLL_Inhibition cluster_nucleus Nucleus Menin Menin Menin_MLL_complex Menin-MLL Complex Menin->Menin_MLL_complex MLL_fusion MLL Fusion Protein MLL_fusion->Menin_MLL_complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin_MLL_complex->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Activates Leukemia Leukemia Progression Transcription->Leukemia M1121 M-1121 M1121->Menin Covalently Binds to Cys329 M1121->Menin_MLL_complex Inhibits Formation

Caption: M-1121 inhibits the Menin-MLL interaction, blocking leukemogenic gene transcription.

Experimental Workflow for M-1121 Characterization

M1121_Workflow cluster_biochemical Biochemical & Structural Assays cluster_cellular Cellular Assays FP_assay Fluorescence Polarization Competition Assay Binding_potency Binding Potency (IC50) FP_assay->Binding_potency Determines Xray_cryst X-ray Crystallography Binding_site Detailed Binding Site (Cys329) Xray_cryst->Binding_site Reveals Cell_culture MV4;11 Cell Culture + M-1121 Treatment qRT_PCR qRT-PCR Cell_culture->qRT_PCR Prolif_assay Cell Proliferation Assay Cell_culture->Prolif_assay Gene_expression HOXA9/MEIS1 Downregulation qRT_PCR->Gene_expression Measures Cell_growth_inhibition Cell Growth Inhibition (IC50) Prolif_assay->Cell_growth_inhibition Measures

Caption: Workflow for characterizing the biochemical and cellular effects of M-1121.

Logical Relationship of M-1121's Mechanism of Action

M1121_MoA M1121 M-1121 Menin_binding Covalent Binding to Menin (Cys329) M1121->Menin_binding PPI_disruption Disruption of Menin-MLL Interaction Menin_binding->PPI_disruption Gene_downregulation Downregulation of HOXA9 & MEIS1 PPI_disruption->Gene_downregulation Anti_leukemic_activity Anti-Leukemic Activity Gene_downregulation->Anti_leukemic_activity

Caption: The sequential mechanism of action for M-1121, from target engagement to cellular effect.

References

An In-depth Technical Guide to the Covalent Interaction of M-1121 with Cysteine 329 of Menin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M-1121, a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. A key feature of M-1121's activity is its specific covalent modification of the Cysteine 329 residue within the MLL binding pocket of menin. This irreversible interaction underpins its therapeutic potential in acute leukemias harboring MLL rearrangements.

Executive Summary

M-1121 is a targeted therapeutic agent designed to disrupt the critical interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias.[1][2] The inhibitor's mechanism involves the formation of a stable, covalent bond with Cysteine 329 of menin.[3] This targeted covalent interaction leads to the potent and selective inhibition of proliferation in MLL-rearranged leukemia cell lines.[1] The downstream consequence of this inhibition is the dose-dependent downregulation of key leukemogenic genes, HOXA9 and MEIS1.[4][5] Preclinical studies have demonstrated the oral bioavailability and significant anti-tumor efficacy of M-1121 in in vivo models of MLL-rearranged leukemia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for M-1121, characterizing its biological activity and covalent interaction with menin.

Table 1: In Vitro Cellular Activity of M-1121
Cell LineMLL StatusIC50 (nM)
MV4;11MLL-AF410.3
MOLM-13MLL-AF951.5
KOPN-8MLL-ENLNot Reported
SEMMLL-AF4Not Reported
RS4;11MLL-AF4Not Reported
HL-60MLL Wild-Type>10,000
U937MLL Wild-Type>10,000
K562MLL Wild-Type>10,000

Data sourced from Zhang M, et al. J Med Chem. 2021.

Table 2: Kinetics of Covalent Complex Formation with Menin
CompoundIncubation Time% of Menin Covalent Complex
M-112110 minutesNot explicitly reported, but slower than Compound 19
M-112130 minutesNot explicitly reported, but slower than Compound 19
M-112160 minutesNot explicitly reported, but slower than Compound 19
M-1121OvernightNot explicitly reported, but slower than Compound 19
Compound 19 (for comparison)10 minutes36.9%
Compound 19 (for comparison)30 minutes83.4%
Compound 19 (for comparison)60 minutes85.4%
Compound 19 (for comparison)Overnight90.9%

Note: The primary publication states that M-1121 has the second fastest kinetics of covalent complex formation among the tested compounds, following compound 19. Specific kinetic constants such as Ki, kinact, and kinact/KI for M-1121 were not reported in this publication.

Signaling Pathway and Mechanism of Action

M-1121 exerts its therapeutic effect by disrupting the menin-MLL interaction, which is crucial for the oncogenic activity of MLL fusion proteins. The following diagram illustrates the signaling pathway.

G cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Oncogenic Interaction DNA DNA Menin->DNA Cys329 Cysteine 329 HOXA9_MEIS1 HOXA9/MEIS1 Gene Expression DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis M1121 M-1121 M1121->Menin Covalent Binding

Caption: Signaling pathway of M-1121 action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of M-1121.

Cell Proliferation Assay
  • Objective: To determine the anti-proliferative activity of M-1121 in leukemia cell lines.

  • Method:

    • Leukemia cell lines (MLL-rearranged and MLL wild-type) were seeded in 96-well plates.

    • Cells were treated with a serial dilution of M-1121 or DMSO as a vehicle control.

    • After a 4-day incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Luminescence was measured using a microplate reader.

    • IC50 values were calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To measure the effect of M-1121 on the expression of HOXA9 and MEIS1 genes.

  • Method:

    • MV4;11 cells were treated with varying concentrations of M-1121 for a specified time.

    • Total RNA was extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • cDNA was synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR was performed using SYBR Green master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression was calculated using the ΔΔCt method.

Mass Spectrometry for Covalent Complex Formation
  • Objective: To confirm the covalent binding of M-1121 to menin protein.

  • Method:

    • Recombinant human menin protein was incubated with M-1121 at various time points (e.g., 10 min, 30 min, 1 hr, overnight).

    • The reaction was quenched, and the protein sample was analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The mass of the intact menin protein was determined to detect a mass shift corresponding to the adduction of M-1121.

    • The percentage of covalent complex formation was calculated based on the relative abundance of the unmodified and modified protein peaks.

The following diagram illustrates the experimental workflow for confirming the covalent interaction.

G start Start incubation Incubate Menin with M-1121 start->incubation lcms LC-MS Analysis incubation->lcms mass_analysis Analyze Mass Spectrum lcms->mass_analysis mass_shift Mass Shift Observed? mass_analysis->mass_shift covalent_confirmed Covalent Binding Confirmed mass_shift->covalent_confirmed Yes no_binding No Covalent Binding mass_shift->no_binding No

References

The Downstream Effects of M-1121 on HOXA9 and MEIS1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency in certain subtypes of acute leukemia. This technical guide provides an in-depth analysis of the downstream effects of M-1121 on the expression of the key oncoproteins, HOXA9 and MEIS1. The aberrant expression of these transcription factors is a hallmark of MLL-rearranged (MLLr) leukemias and is directly linked to leukemogenesis. This document details the mechanism of action of M-1121, presents quantitative data on its impact on HOXA9 and MEIS1 expression, and provides comprehensive experimental protocols for researchers seeking to investigate these effects.

Introduction: The Role of HOXA9 and MEIS1 in MLL-Rearranged Leukemia

Acute leukemias with rearrangements of the MLL gene (now officially known as KMT2A) are aggressive hematological malignancies with a generally poor prognosis.[1] The fusion proteins generated by these rearrangements are potent oncogenic drivers. A crucial aspect of their mechanism involves the recruitment of the protein menin. The interaction between the MLL fusion protein and menin is essential for the upregulation of downstream target genes that drive leukemic transformation.[1]

Among the most critical of these downstream targets are the homeobox transcription factors HOXA9 and MEIS1.[1][2] High expression of HOXA9 and its cofactor MEIS1 is a characteristic feature of MLLr leukemias and is strongly associated with poor clinical outcomes.[2] These proteins act synergistically to promote cell proliferation, inhibit differentiation, and ultimately maintain the leukemic state.[2] Consequently, the disruption of the menin-MLL interaction presents a compelling therapeutic strategy to downregulate HOXA9 and MEIS1 and thereby inhibit leukemia progression.

M-1121: Mechanism of Action

M-1121 is a small molecule inhibitor designed to covalently bind to the menin protein, thereby disrupting its interaction with MLL fusion proteins.[1][3][4][5][6] Specifically, M-1121 forms a covalent bond with Cysteine 329, a residue located within the MLL binding pocket of menin.[1][3][6] This irreversible binding effectively blocks the recruitment of menin by MLL fusion proteins to the chromatin. The consequence is a disruption of the transcriptional machinery responsible for the aberrant overexpression of key target genes, including HOXA9 and MEIS1.[1][3][4][5]

The signaling pathway is illustrated in the diagram below:

M1121_Pathway cluster_0 Upstream Events in MLLr Leukemia cluster_1 Transcriptional Regulation cluster_2 Downstream Oncogenic Effects MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA Menin->DNA Binds to Chromatin Transcription_up Increased Transcription HOXA9_MEIS1_gene HOXA9 & MEIS1 Genes HOXA9_MEIS1_protein HOXA9 & MEIS1 Proteins HOXA9_MEIS1_gene->HOXA9_MEIS1_protein Translation Transcription_up->HOXA9_MEIS1_gene Leads to Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) HOXA9_MEIS1_protein->Leukemogenesis Drives M1121 M-1121 Inhibition Inhibition M1121->Inhibition Inhibition->MLL_fusion Blocks Interaction

Figure 1: Mechanism of M-1121 Action.

Quantitative Analysis of M-1121's Effect on HOXA9 and MEIS1 Expression

Treatment of MLL-rearranged leukemia cells with M-1121 results in a dose-dependent decrease in the mRNA levels of both HOXA9 and MEIS1.[1][3][4][5] This effect has been quantified in the MLL-rearranged acute myeloid leukemia (AML) cell line, MV4;11.

M-1121 ConcentrationTarget GeneRelative mRNA Expression (% of Control)
10 nMHOXA9Significantly reduced[1]
30 nMMEIS1Significantly reduced[1]
IC50 (MV4;11 cells)Cell Proliferation10.3 nM
IC50 (MOLM-13 cells)Cell Proliferation51.5 nM

Table 1: Summary of M-1121 Activity in MLL-rearranged Leukemia Cell Lines.

The data indicates that M-1121 is highly potent in downregulating the expression of these critical oncogenes at nanomolar concentrations, consistent with its mechanism of action as a menin-MLL inhibitor.[1]

Experimental Protocols

The following protocols are based on the methodologies used in the key studies investigating M-1121.

Cell Culture
  • Cell Line: MV4;11 (MLL-rearranged acute myeloid leukemia)

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.

In Vitro M-1121 Treatment
  • Cell Seeding: Plate MV4;11 cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • M-1121 Preparation: Prepare a stock solution of M-1121 in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 1 µM).

  • Treatment: Add the diluted M-1121 or a vehicle control (DMSO) to the cell cultures.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

Experimental_Workflow start Start: MV4;11 Cell Culture treatment M-1121 Treatment (24 hours) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (HOXA9, MEIS1) cdna_synthesis->qrt_pcr data_analysis Data Analysis (Relative Expression) qrt_pcr->data_analysis end End: Quantified Downregulation data_analysis->end

Figure 2: Experimental Workflow for Gene Expression Analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR Reaction:

    • Reaction Mixture: Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.

    • Primers:

      • HOXA9 Forward: (Sequence to be obtained from specific publication's supplementary data)

      • HOXA9 Reverse: (Sequence to be obtained from specific publication's supplementary data)

      • MEIS1 Forward: (Sequence to be obtained from specific publication's supplementary data)

      • MEIS1 Reverse: (Sequence to be obtained from specific publication's supplementary data)

      • GAPDH Forward: (Sequence to be obtained from specific publication's supplementary data)

      • GAPDH Reverse: (Sequence to be obtained from specific publication's supplementary data)

    • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

M-1121 represents a targeted therapeutic approach for MLL-rearranged leukemias that effectively disrupts a key oncogenic signaling axis. By covalently inhibiting the menin-MLL interaction, M-1121 leads to a significant and dose-dependent downregulation of the critical downstream targets, HOXA9 and MEIS1. This guide provides the foundational knowledge and experimental framework for researchers to further investigate the molecular consequences of M-1121 and other menin inhibitors in relevant preclinical models. The continued exploration of this class of compounds holds significant promise for the development of novel and effective treatments for patients with these aggressive leukemias.

References

M-1121: A Targeted Approach Against MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity and Mechanism of Action of M-1121

For researchers, scientists, and drug development professionals, the quest for targeted therapies in oncology is paramount. This guide delves into the technical specifics of M-1121, a potent and selective covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in a subset of acute leukemias.

Core Mechanism of Action: Disrupting the Menin-MLL Interaction

Leukemias with chromosomal rearrangements of the MLL gene (MLL-r) are notoriously aggressive and often resistant to standard therapies.[1] The oncogenic activity of MLL fusion proteins is dependent on their interaction with the protein menin.[1][2] This interaction is crucial for the upregulation of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][3]

M-1121 is an orally bioavailable small molecule designed to specifically disrupt this menin-MLL interaction.[1][3][4][5] It achieves this by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[1][3][6] This irreversible binding effectively blocks the recruitment of MLL fusion proteins, leading to the downregulation of their target genes and subsequent inhibition of cancer cell growth.[1][3]

Figure 1: Mechanism of M-1121 Action. M-1121 covalently binds to menin, disrupting the menin-MLL fusion protein interaction, which in turn downregulates the expression of leukemogenic genes HOXA9 and MEIS1.

Potent and Selective Anti-Proliferative Activity

The therapeutic potential of M-1121 lies in its high selectivity for cancer cells harboring MLL rearrangements. This selectivity minimizes off-target effects and suggests a favorable therapeutic window.

Quantitative Analysis of Cell Viability

M-1121 demonstrates potent inhibition of cell proliferation in various MLL-rearranged leukemia cell lines, while exhibiting minimal activity against MLL wild-type cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values from cell viability assays highlight this stark difference in sensitivity.

Cell LineMLL StatusDisease IndicationIC50 (nM) of M-1121
MV4;11MLL-AF4AML11
MOLM-13MLL-AF9AML56
KOPN-8MLL-ENLALL18
RS4;11MLL-AF4ALL23
HL-60MLL wild-typeAML> 10,000
K562MLL wild-typeCML> 10,000
U937MLL wild-typeAML> 10,000

Data sourced from Zhang et al., J Med Chem, 2021.[1] AML: Acute Myeloid Leukemia; ALL: Acute Lymphocytic Leukemia; CML: Chronic Myeloid Leukemia.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are outlined below.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.

Cell_Viability_Workflow A Seed leukemia cells (MLL-r and MLL-wt) in 96-well plates B Treat cells with varying concentrations of M-1121 A->B C Incubate for 4 days B->C D Add CellTiter-Glo® Reagent C->D E Incubate at room temperature to stabilize luminescent signal D->E F Measure luminescence using a plate reader E->F G Calculate IC50 values F->G

Figure 2: Workflow for Cell Viability Assay. A stepwise representation of the protocol to determine the IC50 of M-1121 in leukemia cell lines.

Detailed Protocol:

  • Cell Seeding: Leukemia cell lines (both MLL-rearranged and MLL wild-type) are seeded in 96-well opaque-walled plates at an appropriate density.

  • Compound Treatment: Cells are treated with a serial dilution of M-1121. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is recorded using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is employed to measure the dose-dependent effect of M-1121 on the mRNA expression levels of the downstream target genes HOXA9 and MEIS1.

Protocol Outline:

  • Cell Treatment: MLL-rearranged cells (e.g., MV4;11) are treated with various concentrations of M-1121 for a specified period (e.g., 24 hours).[6]

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA purification kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

The results consistently show that M-1121 treatment leads to a dose-dependent decrease in the expression of both HOXA9 and MEIS1 in MLL-rearranged cell lines, confirming its on-target mechanism of action.[1][6]

Conclusion

M-1121 represents a promising therapeutic agent for MLL-rearranged leukemias. Its high selectivity and potent activity, substantiated by the data and protocols presented in this guide, underscore its potential as a targeted therapy. The detailed experimental workflows provided herein serve as a valuable resource for researchers aiming to further investigate the properties of M-1121 and other menin-MLL interaction inhibitors. The continued preclinical and clinical evaluation of M-1121 is anticipated to pave the way for a novel treatment paradigm for this challenging group of hematological malignancies.

References

An In-depth Technical Guide to M-1121: A Covalent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in acute leukemias characterized by MLL rearrangements (MLLr).[1][2][3] By establishing a covalent bond with Cysteine 329 within the MLL binding pocket of menin, M-1121 effectively disrupts the oncogenic signaling pathway, leading to the dose-dependent downregulation of key target genes such as HOXA9 and MEIS1.[1][2][4] This targeted mechanism of action translates to selective and potent anti-proliferative activity against MLLr leukemia cell lines, with minimal impact on wild-type MLL cells.[1] Preclinical studies have demonstrated significant in vivo antitumor efficacy, including complete tumor regression in mouse models of MLL-rearranged leukemia, highlighting its potential as a promising therapeutic agent for this patient population.[1][2][5]

Chemical Structure and Physicochemical Properties

M-1121 is a complex small molecule with the chemical formula C42H57FN6O6S.[4] Its structure features a (1S,4S)-5-acryloyl-2,5-diazabicyclo[2.2.1]heptane moiety which is crucial for its covalent interaction with the target protein.[6] The stereochemistry of the linker in M-1121 is critical for its potent activity.[1]

PropertyValueReference
IUPAC Name methyl ((1S,2R)-2-((S)-1-(1-((1-(4-(((1S,4S)-5-acryloyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)phenyl)-3-methoxyazetidin-3-yl)ethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate--INVALID-LINK--
CAS Number 2377337-93-2[4]
Chemical Formula C42H57FN6O6S[4]
Molecular Weight 793.01 g/mol [4]
Exact Mass 792.4044[4]
Elemental Analysis C, 63.61%; H, 7.25%; F, 2.40%; N, 10.60%; O, 12.10%; S, 4.04%[4]

Mechanism of Action and Signaling Pathway

M-1121 functions as a targeted covalent inhibitor of the menin-MLL interaction. The menin protein acts as a scaffold, tethering the MLL1 fusion protein to chromatin, which in turn drives the expression of leukemogenic genes, including HOXA9 and MEIS1. M-1121 disrupts this interaction by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[1][2][4] This irreversible binding prevents the association of the MLL fusion protein with menin, leading to the downregulation of HOXA9 and MEIS1 gene expression and subsequent inhibition of leukemia cell proliferation.[1][2][5]

M1121_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia Menin Menin MLL_WT Wild-Type MLL Menin->MLL_WT Interaction Target_Genes_Normal Normal Gene Expression MLL_WT->Target_Genes_Normal Regulates Normal_Cell Normal Hematopoietic Cell Target_Genes_Normal->Normal_Cell Maintains Menin_Leuk Menin MLL_Fusion MLL Fusion Protein Menin_Leuk->MLL_Fusion Pathogenic Interaction HOXA9_MEIS1 HOXA9/MEIS1 Upregulation MLL_Fusion->HOXA9_MEIS1 Drives Leukemic_Cell Leukemic Cell Proliferation HOXA9_MEIS1->Leukemic_Cell Promotes M1121 M-1121 M1121->Menin_Leuk Covalently Binds (Cys329)

Diagram 1: M-1121 Mechanism of Action.

Pharmacological Properties

In Vitro Activity

M-1121 demonstrates potent and selective anti-proliferative activity against human acute leukemia cell lines harboring MLL rearrangements, while showing no activity in MLL wild-type cell lines.[1]

Cell LineMLL StatusIC50 (nM)Reference
MV4;11 MLL-AF411--INVALID-LINK--
MOLM-13 MLL-AF956--INVALID-LINK--
KMS-34 MLL wild-type>10,000--INVALID-LINK--
OPM-2 MLL wild-type>10,000--INVALID-LINK--
Pharmacokinetics

Pharmacokinetic studies in mice have shown that M-1121 is orally bioavailable with low clearance and a moderate volume of distribution.[1]

ParameterValue (at 5 mg/kg oral dose)Reference
Cmax 4153 ng/mL[1]
AUC0-∞ 43567 ng/mL*h[1]
Clearance Low[1]
Volume of Distribution Moderate[1]

A single oral administration of 25 mg/kg in mice resulted in plasma concentrations of 3797, 4640, and 2055 ng/mL at 1, 3, and 6 hours post-dosing, respectively, indicating excellent oral exposure.[1]

In Vivo Efficacy

M-1121 has demonstrated potent anti-tumor activity in subcutaneous and disseminated mouse models of MLL-rearranged leukemia.[1]

ModelDoseOutcomeReference
MV4;11 Subcutaneous Xenograft 100 mg/kg, p.o. daily for 26 daysReduced average tumor volume by 32% (from 157 mm³ to 106 mm³)[5]
MV4;11 Subcutaneous Xenograft 300 mg/kg, p.o.Complete tumor regression in 10 out of 10 mice with no regrowth detected up to a month after the last treatment.[5]

Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: MV4;11, MOLM-13 (MLL-rearranged); KMS-34, OPM-2 (MLL wild-type).

  • Methodology: Cells were seeded in 96-well plates and treated with various concentrations of M-1121 for a specified period. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Gene Expression Analysis
  • Cell Line: MV4;11.

  • Methodology: Cells were treated with M-1121 (0-100 nM) for 24 hours.[5] Total RNA was extracted, and cDNA was synthesized. Quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of HOXA9 and MEIS1. Gene expression was normalized to a housekeeping gene.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method.

Gene_Expression_Workflow Cell_Culture 1. MV4;11 Cell Culture M1121_Treatment 2. Treatment with M-1121 (0-100 nM, 24h) Cell_Culture->M1121_Treatment RNA_Extraction 3. Total RNA Extraction M1121_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 5. qRT-PCR for HOXA9 & MEIS1 cDNA_Synthesis->qRT_PCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis

Diagram 2: Gene Expression Analysis Workflow.
In Vivo Efficacy Studies

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: MV4;11 cells were implanted subcutaneously or intravenously to establish subcutaneous or disseminated leukemia models, respectively.

  • Treatment: Once tumors were established, mice were treated orally with M-1121 or vehicle control at the specified doses and schedule.

  • Monitoring: Tumor volume was measured regularly for subcutaneous models. For disseminated models, disease progression was monitored by methods such as bioluminescence imaging. Body weight and general health were also monitored.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at a specified time point, and tumors were excised and weighed.

Conclusion

M-1121 is a highly promising, orally active, covalent inhibitor of the menin-MLL interaction with a well-defined mechanism of action. Its potent and selective activity against MLL-rearranged leukemia cells, coupled with its favorable pharmacokinetic profile and significant in vivo efficacy, strongly supports its continued development as a novel therapeutic for this challenging malignancy. The detailed structural, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers and drug developers in the field of oncology and hematology.

References

M-1121: A Covalent Inhibitor of the Menin-MLL Interaction for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Potent Anti-cancer Compound

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of M-1121, a novel, orally active, and covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. M-1121 has demonstrated significant potential as a therapeutic agent for acute leukemias harboring MLL rearrangements. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Discovery and Rationale

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a poor prognosis.[1] The oncogenic activity of MLL fusion proteins is dependent on their interaction with the protein menin.[1] This critical interaction for the progression of MLL-rearranged (MLLr) leukemias has made the menin-MLL interface a compelling target for therapeutic intervention.[1][2]

M-1121 was developed through a structure-based drug design approach aimed at creating a potent and selective covalent inhibitor of this interaction. The rationale was to achieve sustained and irreversible inhibition of menin, leading to a durable anti-leukemic effect. M-1121 was designed to form a covalent bond with Cysteine 329, a non-catalytic cysteine residue located within the MLL binding pocket of menin.[2][3] This covalent binding strategy was intended to provide enhanced potency and prolonged duration of action.

Synthesis of M-1121

The synthesis of M-1121 is a multi-step process involving the preparation of key intermediates followed by their assembly and final modification. The detailed synthetic scheme is outlined in the supporting information of the primary publication by Zhang et al. in the Journal of Medicinal Chemistry.[3]

General Synthetic Procedure:

The synthesis of M-1121 involves the coupling of a central piperidine scaffold with several key fragments, including a fluorophenyl-azetidine moiety, a cyclopentyl carbamate group, and the crucial (1S,4S)-5-acryloyl-2,5-diazabicyclo[2.2.1]heptane warhead responsible for covalent bond formation. The final step involves the acylation of the diazabicyclo[2.2.1]heptane with acryloyl chloride to install the Michael acceptor. Purification is typically achieved through reverse-phase preparative HPLC.[3]

Mechanism of Action

M-1121 is a covalent inhibitor of the menin-MLL protein-protein interaction.[2] It specifically and irreversibly binds to Cysteine 329 in the MLL binding pocket of menin.[2][3] This covalent modification sterically hinders the binding of the MLL protein to menin, thereby disrupting the formation of the oncogenic menin-MLL fusion protein complex.

The disruption of this complex leads to the downregulation of downstream target genes, most notably HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[1][2] The dose-dependent decrease in the expression of these genes upon treatment with M-1121 confirms its on-target activity.[2][3]

Signaling Pathway Diagram

Menin_MLL_Inhibition cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA Menin->DNA Binds to promoter regions MLL_fusion->DNA Binds to promoter regions HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Upregulates transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives M1121 M-1121 M1121->Menin Covalently binds to Cys329

Caption: M-1121 covalently inhibits the Menin-MLL interaction.

Quantitative Data

The preclinical activity of M-1121 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Antiproliferative Activity of M-1121 in Leukemia Cell Lines[2]
Cell LineMLL StatusIC₅₀ (nM)
MV4;11MLL-AF410.3
MOLM-13MLL-AF956.7
RS4;11MLL-AF425.1
SEMMLL-AF433.5
K562MLL wild-type>10,000
U937MLL wild-type>10,000
HL-60MLL wild-type>10,000
Table 2: Pharmacokinetic Parameters of M-1121 in Mice[2]
ParameterIntravenous (2 mg/kg)Oral (5 mg/kg)
CL (mL/min/kg) 0.0567-
Vdss (L/kg) 0.330-
t₁/₂ (h) -2.00
Cₘₐₓ (ng/mL) -4153
AUC₀₋∞ (ng·h/mL) 1764443567
Oral Bioavailability (%) -49.4
Table 3: In Vivo Antitumor Efficacy of M-1121 in MV4;11 Xenograft Model[2]
Treatment GroupDose and ScheduleInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-~157--
M-1121100 mg/kg, p.o., daily for 26 days~157~10632% reduction
M-1121300 mg/kg, p.o., daily for 15 days~200Complete Regression100%

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key methodologies used in the evaluation of M-1121.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to quantify the inhibitory effect of compounds on the binding of MLL to menin.

Protocol:

  • A fluorescently labeled MLL-derived peptide (e.g., FAM-MM2) is incubated with recombinant human menin protein in an assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).

  • The binding of the fluorescent peptide to the larger menin protein results in a high fluorescence polarization signal.

  • Test compounds, such as M-1121, are added in serial dilutions.

  • Inhibitors that disrupt the menin-MLL interaction will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: Fluorescence Polarization Assay

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents (Menin, Fluorescent MLL Peptide, M-1121) start->prepare_reagents incubate Incubate Reagents prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data and Calculate IC50 measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorescence Polarization Assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is employed to measure the changes in the expression of target genes, such as HOXA9 and MEIS1, in leukemia cells following treatment with M-1121.

Protocol:

  • Leukemia cell lines (e.g., MV4;11) are treated with varying concentrations of M-1121 for a specified period (e.g., 24 hours).

  • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy kit, QIAGEN).

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR is performed using specific primers and probes for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH).

  • The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method.

Subcutaneous Xenograft Model in SCID Mice

This in vivo model is used to evaluate the antitumor efficacy of M-1121 in a living organism.

Protocol:

  • Immunocompromised mice (e.g., female CB-17 SCID mice) are subcutaneously inoculated with a suspension of human leukemia cells (e.g., 5 x 10⁶ MV4;11 cells).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • M-1121 is administered orally at specified doses and schedules.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.

Experimental Workflow: Xenograft Study

Xenograft_Workflow start Start cell_injection Subcutaneous Injection of MV4;11 Cells into SCID Mice start->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of M-1121 or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring data_analysis Data Analysis and Efficacy Evaluation monitoring->data_analysis end End data_analysis->end

References

M-1121: A Covalent Chemical Probe for the Menin-MLL Interaction in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and therapy-related cases.[1][2] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin, encoded by the MEN1 gene.[3][4][5] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, which drive leukemogenesis.[1][4][6] The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for this subset of leukemias.[3][4] M-1121 is a potent, orally bioavailable, covalent inhibitor of the menin-MLL interaction that has demonstrated significant preclinical activity, including complete and lasting tumor regression in xenograft models.[1][7] This technical guide provides a comprehensive overview of M-1121 as a chemical probe, detailing its mechanism of action, quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action

M-1121 acts as a covalent inhibitor of the menin-MLL interaction.[1][7] It specifically targets Cysteine 329 (Cys329) located within the MLL binding pocket of menin.[1][7] By forming a covalent bond with this residue, M-1121 irreversibly blocks the binding of MLL fusion proteins to menin. This disruption prevents the recruitment of the oncogenic complex to target gene promoters, leading to the downregulation of key leukemogenic genes HOXA9 and MEIS1.[1][7][8] The selective cytotoxicity of M-1121 is observed in leukemia cell lines harboring MLL rearrangements, while wild-type MLL cell lines remain largely unaffected.[1][7]

Data Presentation

Biochemical and Cellular Activity of M-1121

The following table summarizes the in vitro activity of M-1121 in biochemical and cellular assays.

Assay TypeTarget/Cell LineMLL StatusIC50/GI50 (nM)Reference
Biochemical Assay
Fluorescence PolarizationMenin-MLL InteractionN/A3.5 ± 1.2 (for a precursor non-covalent inhibitor)[1]
Cellular Proliferation Assays
MV4;11MLL-AF410.3[9]
MOLM-13MLL-AF951.5[9]
KOPN-8MLL-ENLData not available
SEMK2MLL-AF4Data not available
RS4;11MLL-AF4Data not available
Wild-Type MLL Cell Lines
U937Wild-Type>10,000[1]
HL-60Wild-Type>10,000[1]
K562Wild-Type>10,000[1]

Note: IC50 values represent the concentration required to inhibit 50% of the biochemical activity, while GI50 values represent the concentration required to inhibit the growth of 50% of the cells.

In Vivo Pharmacokinetics of M-1121 in Mice

The table below outlines the pharmacokinetic parameters of M-1121 following oral administration in mice.

CompoundDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
M-112152255 ± 861340 ± 223[10]
Plasma Protein Binding of M-1121
SpeciesPlasma Protein Binding (%)Reference
Human90.7[1]
Rat87.5[1]
Mouse99.3[1]

Experimental Protocols

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay is used to determine the inhibitory activity of compounds on the menin-MLL interaction.

  • Reagents: Purified recombinant menin protein, a fluorescein-labeled peptide derived from the MLL N-terminus (e.g., FLSN-MLL4–43), assay buffer, and the test compound (M-1121).

  • Procedure:

    • A solution containing the fluorescein-labeled MLL peptide and purified menin protein is prepared. The concentrations are optimized to ensure a stable FP signal.[11]

    • Serial dilutions of M-1121 are prepared in the assay buffer.

    • The M-1121 dilutions are added to the menin-MLL peptide mixture in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the M-1121 concentration and fitting the data to a sigmoidal dose-response curve.[11]

Cell Proliferation Assay (MTT or similar)

This assay measures the effect of M-1121 on the viability and proliferation of leukemia cell lines.

  • Cell Culture: MLL-rearranged (e.g., MV4;11, MOLM-13) and wild-type MLL (e.g., U937, HL-60) leukemia cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • Serial dilutions of M-1121 are added to the wells.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • After an incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the M-1121 concentration.[12]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the downregulation of MLL target genes like HOXA9 and MEIS1.

  • Cell Treatment: MLL-rearranged cells (e.g., MV4;11) are treated with various concentrations of M-1121 for a defined time (e.g., 24 hours).[10]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the treated and untreated cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA templates using reverse transcriptase.

  • qRT-PCR: The qRT-PCR is performed using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct method (ΔΔCt).

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This model assesses the anti-tumor efficacy of M-1121 in a living organism.

  • Animal Model: Immunodeficient mice (e.g., SCID or NSG) are used to prevent rejection of human cells.[1][13]

  • Cell Implantation: MLL-rearranged leukemia cells (e.g., MV4;11) are implanted into the mice, either subcutaneously to form solid tumors or intravenously for a disseminated leukemia model.[1][13]

  • Drug Administration: Once tumors are established or leukemia is disseminated, mice are treated with M-1121 (e.g., 100 mg/kg or 300 mg/kg, orally) or a vehicle control for a specified duration.[10]

  • Efficacy Assessment:

    • For subcutaneous models, tumor volume is measured regularly.

    • For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by assessing clinical signs and survival.

  • Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the in vivo efficacy of M-1121.

Signaling Pathways and Experimental Workflows

Menin_MLL_Signaling_Pathway

Experimental_Workflow Gene_Expression Gene_Expression PK_Studies PK_Studies Gene_Expression->PK_Studies Proceed to in vivo if potent and selective Xenograft_Model Xenograft_Model PK_Studies->Xenograft_Model

Logical_Relationship M_1121 M-1121 Covalent_Binding Covalent Binding to Menin (Cys329) M_1121->Covalent_Binding PPI_Disruption Disruption of Menin-MLL Interaction Covalent_Binding->PPI_Disruption Downregulation Downregulation of HOXA9 & MEIS1 PPI_Disruption->Downregulation Anti_Leukemic_Activity Anti-Leukemic Activity Downregulation->Anti_Leukemic_Activity

Conclusion

M-1121 is a highly potent and selective covalent inhibitor of the menin-MLL protein-protein interaction. Its demonstrated efficacy in preclinical models of MLL-rearranged leukemia, coupled with its oral bioavailability, establishes it as a valuable chemical probe for studying the biology of this disease and as a promising therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging malignancy.

References

Methodological & Application

Application Notes and Protocols for M-1121 in vitro Assay using MV4;11 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with Mixed Lineage Leukemia (MLL) gene rearrangements is a high-risk subtype of leukemia with a poor prognosis. The interaction between the menin protein and MLL fusion proteins is crucial for the leukemogenic activity driven by these rearrangements. M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-MLL interaction.[1][2][3] It acts by binding to Cysteine 329 in the MLL binding pocket of menin, thereby disrupting the protein-protein interaction.[1][2][3] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell survival and proliferation.[1][2][3] Consequently, M-1121 has been shown to selectively inhibit the growth of MLL-rearranged leukemia cell lines.[1][2][3]

The MV4;11 cell line, established from a patient with B-myelomonocytic leukemia, harbors an MLL-AF4 fusion and is a widely used in vitro model for studying MLL-rearranged AML. This document provides detailed protocols for performing in vitro assays to evaluate the efficacy of M-1121 in MV4;11 cells, including cell culture, a cell proliferation assay, and a gene expression analysis assay.

Data Presentation

Table 1: Antiproliferative Activity of M-1121 in MLL-rearranged vs. MLL wild-type cell lines
Cell LineMLL StatusIC50 (nM)
MV4;11 MLL-AF4 < 10
MOLM-13MLL-AF9< 10
KOPN-8MLL-AF4< 10
RS4;11MLL-AF4< 10
OCI-AML2Wild-type> 10,000
OCI-AML3Wild-type> 10,000
HL-60Wild-type> 10,000

Data synthesized from publicly available research.[1]

Table 2: Effect of M-1121 on Gene Expression in MV4;11 Cells
Target GeneM-1121 Concentration (nM)Fold Change (mRNA level)
HOXA910Significant Downregulation
30Dose-dependent Downregulation
100Further Downregulation
MEIS110Downregulation
30Significant Downregulation
100Dose-dependent Downregulation

Data synthesized from publicly available research.[1][4]

Experimental Protocols

MV4;11 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the MV4;11 suspension cell line.

Materials:

  • MV4;11 cell line

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100X)

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Humidified incubator (37°C, 5% CO2)

  • Biological safety cabinet

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5][6]

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of MV4;11 cells in a 37°C water bath.[5][6]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[5]

    • Centrifuge at approximately 125 x g for 5-7 minutes.[5]

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 culture flask.[5]

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.[5][7]

    • Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5][8]

    • To subculture, add fresh medium to dilute the cell suspension to a starting density of approximately 2 x 10^5 cells/mL every 2-3 days.[5][6] Alternatively, centrifuge the cell suspension, discard a portion of the old medium, and resuspend the cells in fresh medium to the desired density.

Cell Proliferation (Viability) Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of M-1121 in MV4;11 cells using a luminescent cell viability assay.

Materials:

  • MV4;11 cells in logarithmic growth phase

  • Complete growth medium

  • M-1121 stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Opaque-walled 96-well microplates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Count MV4;11 cells and determine viability using trypan blue exclusion.

    • Adjust the cell concentration to 2 x 10^5 cells/mL in complete growth medium.[5]

    • Seed 50 µL of the cell suspension (10,000 cells/well) into each well of an opaque-walled 96-well plate.[5] Include wells with medium only for background measurements.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of M-1121 in complete growth medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest M-1121 concentration.

    • Add 50 µL of the diluted M-1121 or vehicle control to the appropriate wells to achieve a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Assay Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the M-1121 concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the method to assess the effect of M-1121 on the mRNA expression levels of HOXA9 and MEIS1 in MV4;11 cells.[1]

Materials:

  • MV4;11 cells

  • Complete growth medium

  • M-1121

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment:

    • Seed MV4;11 cells in 6-well plates at a density of 5 x 10^5 cells/mL in complete growth medium.

    • Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.[1][4]

  • RNA Extraction:

    • Harvest the cells by centrifugation.

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the synthesized cDNA, qRT-PCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.

    • Perform the qRT-PCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes (HOXA9, MEIS1) to the expression of the housekeeping gene.

    • Express the results as a fold change relative to the vehicle-treated control.

Mandatory Visualizations

M1121_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Upregulation MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) MLL_fusion->Menin Interaction Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis M1121 M-1121 M1121->Menin Covalent Inhibition (Cys329)

Caption: M-1121 mechanism of action in MLL-rearranged leukemia.

M1121_Assay_Workflow start Start culture 1. Culture MV4;11 Cells (Maintain log phase growth) start->culture seed 2. Seed Cells in 96-well Plate (10,000 cells/well) culture->seed treat 3. Treat with M-1121 (Serial Dilutions) seed->treat incubate 4. Incubate for 72 hours treat->incubate add_reagent 5. Add Luminescent Viability Reagent incubate->add_reagent read 6. Measure Luminescence add_reagent->read analyze 7. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for M-1121 cell proliferation assay.

References

Application Notes and Protocols for M-1121 in Subcutaneous Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of M-1121, a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in subcutaneous xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo efficacy studies for MLL-rearranged leukemias.

Mechanism of Action

M-1121 is a targeted therapy that covalently binds to Cysteine 329 within the MLL binding pocket of the menin protein.[1][2][3][4] This irreversible binding disrupts the critical protein-protein interaction between menin and MLL fusion proteins, which are oncogenic drivers in a significant subset of acute leukemias.[5][6][7] The inhibition of the menin-MLL interaction leads to the subsequent downregulation of downstream target genes, primarily HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][5][6][7]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of M-1121 in a subcutaneous xenograft model using the MV4;11 human acute myeloid leukemia (AML) cell line.

ParameterDetails
Cell Line MV4;11 (MLL-rearranged human AML)
Mouse Strain 5-6 week old female C.B.-17 SCID mice[5]
Implantation 5 x 10⁶ MV4;11 cells with Matrigel (1:1 ratio) subcutaneously in the right flank[5]
Treatment Start When tumor volume reached approximately 200 mm³[5]
Drug M-1121
Vehicle 0.5% Methylcellulose (400 cP) + 0.2% Tween 80
Route of Admin. Oral (p.o.)
Dosage 100 mg/kg
Dosing Schedule Once daily for 26 days
Observed Effect Reduction in average tumor volume from 157 mm³ to 106 mm³ (32% reduction)[8]
Dosage 300 mg/kg
Dosing Schedule Once daily
Observed Effect Complete tumor regression in 10/10 mice with no regrowth observed up to one month post-treatment[8]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by M-1121.

Caption: M-1121 inhibits the Menin-MLL interaction, downregulating oncogenes.

Experimental Protocols

Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture MV4;11 cells in appropriate media and conditions to maintain exponential growth. Ensure cells are mycoplasma-free.

  • Animal Model: Use immunodeficient mice, such as 5-6 week old female C.B.-17 SCID mice.[5] Allow mice to acclimatize for at least one week before the study begins.

  • Cell Preparation for Implantation:

    • Harvest MV4;11 cells during the logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend the cells in sterile, serum-free media or PBS at a concentration of 1 x 10⁷ cells/mL.

    • On ice, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.[5] The final concentration will be 5 x 10⁶ cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse.

    • Monitor the animals regularly for tumor development.

  • Tumor Monitoring and Randomization:

    • Begin caliper measurements once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups.[5]

M-1121 Dosing and Efficacy Study
  • M-1121 Formulation:

    • Prepare the vehicle control: 0.5% methylcellulose (400 cP) with 0.2% Tween 80 in sterile water.[5]

    • Prepare M-1121 fresh daily by suspending the compound in the vehicle at the desired concentrations (e.g., 10 mg/mL for a 100 mg/kg dose, assuming a 10 mL/kg dosing volume). Ensure a uniform suspension.

  • Drug Administration:

    • Administer M-1121 or vehicle to the respective groups via oral gavage.

    • Dosing should be performed daily or as determined by the study design.

  • Monitoring and Endpoints:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Record the body weight of each animal at the same frequency to monitor for toxicity.

    • The study can be concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

    • Primary endpoints are typically tumor growth inhibition and complete or partial tumor regressions.

Experimental Workflow

The following diagram outlines the key steps in conducting a subcutaneous xenograft study with M-1121.

Xenograft_Workflow cluster_groups Treatment Groups start Start cell_culture 1. MV4;11 Cell Culture (Logarithmic Phase) start->cell_culture cell_prep 2. Cell Harvest & Preparation (5x10^6 cells in 100µL Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Right Flank of SCID Mice) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Caliper Measurements) implantation->tumor_growth randomization 5. Randomization (Tumor Volume ~200 mm³) tumor_growth->randomization treatment 6. Daily Oral Dosing randomization->treatment Vehicle Vehicle Control M1121_Dose M-1121 Treatment monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint 8. Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint end End endpoint->end

Caption: Workflow for an M-1121 subcutaneous xenograft efficacy study.

References

Application Notes and Protocols for Oral Administration of M-1121 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4] It acts by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[1][2] This targeted inhibition disrupts the critical interaction required for the oncogenic activity of MLL fusion proteins, which are characteristic of a specific subset of acute leukemias.[1][2] The downstream effect of M-1121 is the dose-dependent downregulation of key target genes, HOXA9 and MEIS1, leading to the inhibition of proliferation in leukemia cells with MLL rearrangements.[1][2][3][4] Preclinical studies in mouse models have demonstrated significant antitumor activity, including complete and sustained tumor regression at well-tolerated doses.[1][2][3] These application notes provide a detailed protocol for the preparation and oral administration of M-1121 in mice for in vivo studies.

Quantitative Data Presentation

The following tables summarize key quantitative data for M-1121 from preclinical studies.

Table 1: In Vivo Efficacy of Orally Administered M-1121 in Mice

Dosage (mg/kg, p.o.)Mouse ModelTreatment DurationObserved Effect
100MV4;11 Xenograft26 days32% reduction in average tumor volume.[5]
300MV4;11 XenograftNot specifiedComplete tumor regression in 10 out of 10 mice.[5]

Table 2: Pharmacokinetic Parameters of M-1121 in Mice

Parameter5 mg/kg (Oral)25 mg/kg (Oral)
Cmax 4153 ng/mL[1]4640 ng/mL (at 3h)[1]
AUC₀₋∞ 43567 ng/mL*h[1]Not Reported
Oral Bioavailability 49.4%[1]Not Reported
Average Plasma Concentration Not Reported3797 ng/mL (at 1h), 2055 ng/mL (at 6h)[1]

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Administration

This protocol describes the preparation of a 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 solution, a suitable vehicle for the suspension of hydrophobic compounds like M-1121 for oral gavage.

Materials:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

  • Scale

Procedure:

  • Calculate the required volume of the vehicle based on the number of animals and the dosing volume. Prepare a slight excess.

  • Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with stirring.

  • Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously. Continue stirring until the powder is fully dispersed, which will result in a cloudy, milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the required volume of cold deionized water.

  • Place the beaker in a cold water bath or at 4°C and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left overnight.

  • Once the methylcellulose is fully dissolved, add the calculated amount of Tween 80 to the solution to achieve a final concentration of 0.2%.

  • Stir until the Tween 80 is completely dissolved and the solution is homogeneous.

  • Store the prepared vehicle at 4°C.

Protocol 2: Preparation of M-1121 Formulation for Oral Gavage

This protocol details the preparation of an M-1121 suspension for oral administration to mice.

Materials:

  • M-1121 powder

  • Prepared sterile 0.5% methylcellulose with 0.2% Tween 80 vehicle

  • Sterile microcentrifuge tubes or other suitable containers

  • Vortex mixer

  • Sonicator (optional, for improved suspension)

  • Calibrated pipette

Procedure:

  • Calculate the required amount of M-1121 and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Weigh the calculated amount of M-1121 powder and place it in a sterile container.

  • Add a small volume of the prepared vehicle to the M-1121 powder to create a paste. This helps in wetting the powder and preventing clumping.

  • Gradually add the remaining volume of the vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

  • If necessary, sonicate the suspension in a water bath for short intervals to break up any remaining agglomerates and achieve a fine, uniform suspension. Avoid overheating the sample.

  • Visually inspect the suspension for uniformity before each administration.

Protocol 3: Oral Gavage Administration in Mice

This protocol provides a standard procedure for administering the prepared M-1121 suspension to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared M-1121 suspension

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the M-1121 suspension to be administered. The typical dosing volume is 5-10 mL/kg.[2]

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark the needle if necessary.

  • Attach the syringe containing the calculated dose of the M-1121 suspension to the gavage needle.

  • Introduce the gavage needle into the mouse's mouth, slightly to one side of the tongue.

  • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly administer the suspension.

  • After administration, gently and slowly withdraw the needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes post-administration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration vehicle_prep Prepare 0.5% Methylcellulose + 0.2% Tween 80 Vehicle m1121_prep Prepare M-1121 Suspension vehicle_prep->m1121_prep weigh_mouse Weigh Mouse m1121_prep->weigh_mouse calculate_dose Calculate Dose Volume weigh_mouse->calculate_dose oral_gavage Administer via Oral Gavage calculate_dose->oral_gavage monitor Monitor Animal oral_gavage->monitor data_collection Data Collection (e.g., Tumor Volume, PK) monitor->data_collection

Caption: Experimental workflow for M-1121 oral administration in mice.

signaling_pathway M1121 M-1121 Menin Menin M1121->Menin Covalent Inhibition Menin_MLL Menin-MLL Complex M1121->Menin_MLL Menin->Menin_MLL MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL HOXA9_MEIS1 HOXA9/MEIS1 Gene Expression Menin_MLL->HOXA9_MEIS1 Upregulation Leukemia Leukemic Cell Proliferation HOXA9_MEIS1->Leukemia Drives

Caption: M-1121 signaling pathway in MLL-rearranged leukemia.

References

Application Notes and Protocols: Detecting M-1121 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4] It functions by establishing a covalent bond with Cysteine 329 within the MLL binding pocket of menin.[1][2][3][5] This targeted disruption of the menin-MLL interaction leads to a dose-dependent downregulation of the expression of downstream target genes, including HOXA9 and MEIS1, in leukemia cell lines with MLL rearrangements.[1][2][3][6] These application notes provide a detailed protocol for utilizing Western blot analysis to assess the target engagement of M-1121 by monitoring the protein levels of the downstream effectors, HOXA9 and MEIS1.

Signaling Pathway of M-1121 Action

The interaction between menin and MLL fusion proteins is a critical driver for the overexpression of HOXA9 and MEIS1 genes, which are key to leukemogenesis in MLL-rearranged leukemias. M-1121 covalently binds to menin, preventing its interaction with MLL. This leads to a reduction in the transcription of HOXA9 and MEIS1, and subsequently, a decrease in their protein levels, which can be detected by Western blot.

M1121_Signaling_Pathway cluster_0 Normal State (MLL-rearranged Leukemia) cluster_1 After M-1121 Treatment Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction HOXA9_MEIS1_Gene HOXA9/MEIS1 Gene Transcription MLL->HOXA9_MEIS1_Gene Upregulates HOXA9_MEIS1_Protein HOXA9/MEIS1 Protein HOXA9_MEIS1_Gene->HOXA9_MEIS1_Protein Translation Leukemogenesis Leukemogenesis HOXA9_MEIS1_Protein->Leukemogenesis Drives M1121 M-1121 Menin_Bound Menin M1121->Menin_Bound Covalent Binding MLL_Unbound MLL Fusion Protein Menin_Bound->MLL_Unbound Blocks Interaction HOXA9_MEIS1_Gene_Down HOXA9/MEIS1 Gene Transcription (Downregulated) MLL_Unbound->HOXA9_MEIS1_Gene_Down No Upregulation HOXA9_MEIS1_Protein_Down HOXA9/MEIS1 Protein (Decreased) HOXA9_MEIS1_Gene_Down->HOXA9_MEIS1_Protein_Down Reduced Translation Leukemogenesis_Inhibited Inhibition of Leukemogenesis HOXA9_MEIS1_Protein_Down->Leukemogenesis_Inhibited Leads to

Caption: Mechanism of M-1121 action.

Experimental Protocol: Western Blot for HOXA9 and MEIS1

This protocol details the steps for assessing M-1121 target engagement by quantifying the protein levels of its downstream targets, HOXA9 and MEIS1.

Materials and Reagents
  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and a wild-type MLL cell line as a negative control.

  • M-1121: Stock solution in DMSO.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage to resolve HOXA9 and MEIS1.

  • Transfer Buffer: Standard Tris-Glycine transfer buffer.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-HOXA9 antibody

    • Rabbit anti-MEIS1 antibody

    • Loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: General Western blot workflow.

Step-by-Step Procedure
  • Cell Treatment:

    • Seed MLL-rearranged and wild-type MLL cells at an appropriate density.

    • Treat cells with increasing concentrations of M-1121 (e.g., 0, 10, 30, 100 nM) for a specified time (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-HOXA9 or anti-MEIS1) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run in parallel.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the M-1121 concentration to observe the dose-dependent effect.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

M-1121 Concentration (nM)Normalized HOXA9 Protein Level (Fold Change vs. Vehicle)Normalized MEIS1 Protein Level (Fold Change vs. Vehicle)
0 (Vehicle)1.001.00
10ValueValue
30ValueValue
100ValueValue

Note: The actual fold change values will be determined experimentally.

Conclusion

This Western blot protocol provides a reliable method for assessing the target engagement of M-1121 by measuring the protein levels of its key downstream effectors, HOXA9 and MEIS1. A dose-dependent decrease in the expression of these proteins in MLL-rearranged leukemia cells following M-1121 treatment is indicative of successful target engagement and pharmacodynamic activity. This assay is a valuable tool for the preclinical evaluation of M-1121 and other menin-MLL interaction inhibitors.

References

Application Notes and Protocols: qRT-PCR Analysis of HOXA9/MEIS1 Gene Expression Following M-1121 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homeobox (HOX) genes, particularly HOXA9, and its cofactor MEIS1, are critical transcription factors involved in normal hematopoiesis.[1] However, their aberrant overexpression is a hallmark of several aggressive forms of acute myeloid leukemia (AML), especially those with Mixed Lineage Leukemia (MLL) gene rearrangements.[2][3] This overexpression drives leukemogenesis and is associated with a poor prognosis.[1] The interaction between the MLL fusion proteins and menin is crucial for the upregulation of HOXA9 and MEIS1.[2][4]

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-MLL protein-protein interaction.[5][6] By binding to cysteine 329 in the MLL binding pocket of menin, M-1121 effectively disrupts this interaction, leading to the downregulation of the downstream targets HOXA9 and MEIS1.[5][6] This application note provides a detailed protocol for the quantitative real-time polymerase chain reaction (qRT-PCR) analysis of HOXA9 and MEIS1 mRNA levels in the MLL-rearranged leukemia cell line MV4;11 following treatment with M-1121.

M-1121 Mechanism of Action and the HOXA9/MEIS1 Signaling Pathway

M-1121's therapeutic effect in MLL-rearranged leukemia stems from its ability to inhibit the critical interaction between menin and the MLL fusion protein. This protein-protein interaction is essential for the recruitment of the transcriptional machinery that drives the expression of key leukemogenic genes, including HOXA9 and MEIS1. By covalently binding to menin, M-1121 allosterically inhibits the menin-MLL interaction, leading to the suppression of HOXA9 and MEIS1 transcription.[5][6] The subsequent reduction in HOXA9 and MEIS1 protein levels disrupts the leukemic transcriptional program, inducing differentiation and apoptosis in cancer cells.

M1121_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA MLL_fusion->DNA HOXA9_MEIS1_gene HOXA9/MEIS1 Genes MLL_fusion->HOXA9_MEIS1_gene Binds to promoter region Menin->DNA Menin->HOXA9_MEIS1_gene Binds to promoter region Transcription Leukemogenic Transcription HOXA9_MEIS1_gene->Transcription Activates HOXA9_MEIS1_mRNA HOXA9/MEIS1 mRNA Transcription->HOXA9_MEIS1_mRNA Produces Leukemia_Progression Leukemia Progression HOXA9_MEIS1_mRNA->Leukemia_Progression M1121 M-1121 M1121->Menin Covalently Binds & Inhibits Interaction Apoptosis_Differentiation Apoptosis & Differentiation M1121->Apoptosis_Differentiation

Diagram 1: M-1121 Mechanism of Action.

Data Presentation: Effect of M-1121 on HOXA9 and MEIS1 Gene Expression

The following table summarizes the dose-dependent downregulation of HOXA9 and MEIS1 mRNA levels in MV4;11 cells after 24 hours of treatment with M-1121. The data is presented as a percentage of gene expression relative to a vehicle control (DMSO). This data demonstrates that M-1121 effectively suppresses the transcription of both HOXA9 and MEIS1 at nanomolar concentrations.[5]

M-1121 Concentration (nM)HOXA9 mRNA Expression (% of Control)MEIS1 mRNA Expression (% of Control)
0 (Vehicle)100%100%
1~85%~95%
3~70%~80%
10~40%~60%
30~20%~35%
100~10%~15%

Note: The quantitative data in this table is an approximation derived from the graphical data presented in Figure 3 of "Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression" (Zhang et al., J Med Chem, 2021).[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of HOXA9 and MEIS1 gene expression in MV4;11 cells treated with M-1121 using qRT-PCR.

qRT_PCR_Workflow A 1. Cell Culture and Treatment (MV4;11 cells + M-1121) B 2. Total RNA Extraction A->B C 3. RNA Quantification and Quality Control B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative Real-Time PCR (qPCR) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Diagram 2: Experimental Workflow for qRT-PCR Analysis.
Cell Culture and Treatment

  • Cell Line: MV4;11 (ATCC® CRL-9591™), a human B-myelomonocytic leukemia cell line with an MLL rearrangement.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed MV4;11 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.

    • Prepare a stock solution of M-1121 in dimethyl sulfoxide (DMSO).

    • Treat the cells with various concentrations of M-1121 (e.g., 0, 1, 3, 10, 30, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for 24 hours.

Total RNA Extraction
  • Harvest the cells by centrifugation.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

RNA Quantification and Quality Control
  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.

  • The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (qPCR)
  • Primers:

    • HOXA9 Forward: 5'-GAGTTCTGCCCTTCTTTCTCC-3'

    • HOXA9 Reverse: 5'-AGGTGGTTGCTGCTTTTCTTC-3'

    • MEIS1 Forward: 5'-CAAGTTATACCCAACCCCAG-3'

    • MEIS1 Reverse: 5'-GGTCCAGAGTAGATGCCAAG-3'

    • GAPDH (Housekeeping Gene) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH (Housekeeping Gene) Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • qPCR Reaction Mix: Prepare the following reaction mix on ice for each sample:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of Nuclease-free water

    • Total Volume: 20 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: 65°C to 95°C with a 0.5°C increment to verify the specificity of the amplified product.

Data Analysis
  • The relative quantification of gene expression can be determined using the comparative Ct (ΔΔCt) method.

    • Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene (GAPDH) from the Ct value of the target gene (HOXA9 or MEIS1).

      • ΔCt = Ct(target gene) - Ct(GAPDH)

    • Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the control sample (vehicle-treated) from the ΔCt of the M-1121-treated sample.

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for quantifying the inhibitory effect of M-1121 on HOXA9 and MEIS1 gene expression in MLL-rearranged leukemia cells. This assay is a valuable tool for researchers and drug development professionals studying the mechanism of action of menin-MLL inhibitors and for the preclinical evaluation of novel therapeutic agents targeting this critical oncogenic pathway. The dose-dependent downregulation of HOXA9 and MEIS1 serves as a key pharmacodynamic biomarker for M-1121 activity.

References

Application Note & Protocol: M-1121 Treatment in a Disseminated Leukemia Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for evaluating the efficacy of M-1121, an orally bioavailable, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in a disseminated mouse model of MLL-rearranged (MLLr) leukemia. M-1121 acts by covalently binding to Cysteine 329 within the MLL binding pocket of menin, disrupting the interaction essential for the leukemogenic activity of MLL fusion proteins.[1][2][3] This inhibition leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, potently suppressing the growth of MLLr leukemia cells.[1][3][4] The following sections detail the mechanism of action, in vitro potency, and a comprehensive in vivo protocol for assessing M-1121's anti-tumor activity in a disseminated MV4;11 xenograft model.

Mechanism of Action: M-1121 in MLL-Rearranged Leukemia

In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene produces an oncogenic MLL fusion protein.[1] This fusion protein requires interaction with the scaffold protein menin to drive the overexpression of genes like HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[1][4] M-1121 selectively targets and disrupts this critical menin-MLL interaction. By forming a covalent bond, it effectively inhibits the signaling pathway responsible for leukemic cell proliferation.[1][2][5]

cluster_0 Normal State (MLLr Leukemia) cluster_1 M-1121 Treatment Menin Menin MLL_Fusion MLL Fusion Protein HOXA9_MEIS1 HOXA9 / MEIS1 Gene Overexpression MLL_Fusion->HOXA9_MEIS1 Interaction Drives Leukemia Leukemic Proliferation & Survival HOXA9_MEIS1->Leukemia M1121 M-1121 Menin_Inhib Menin M1121->Menin_Inhib Covalently Binds (Cys329) MLL_Fusion_Inhib MLL Fusion Protein HOXA9_MEIS1_Down HOXA9 / MEIS1 Downregulation MLL_Fusion_Inhib->HOXA9_MEIS1_Down Interaction Blocked Regression Tumor Regression HOXA9_MEIS1_Down->Regression

Caption: Mechanism of M-1121 action in MLL-rearranged leukemia.

In Vitro Activity of M-1121

M-1121 demonstrates high potency and selectivity for leukemia cell lines harboring MLL translocations, with minimal effect on MLL wild-type cells.[1][6] Its activity is confirmed by both potent inhibition of cell proliferation and dose-dependent suppression of key target gene expression.[1]

Table 1: Anti-proliferative Activity of M-1121 in MLLr Cell Lines

Cell Line Leukemia Type M-1121 IC₅₀ (nM) Reference
MV4;11 AML (MLL-AF4) 10.3 [6]

| MOLM-13 | AML (MLL-AF9) | 51.5 |[6] |

Table 2: Effect of M-1121 on Target Gene Expression in MV4;11 Cells

Target Gene Effect Effective Concentration Reference
HOXA9 Dose-dependent downregulation As low as 10 nM [1]

| MEIS1 | Dose-dependent downregulation | As low as 30 nM |[1] |

Protocol: In Vivo Efficacy in a Disseminated MV4;11 Xenograft Model

This protocol describes the establishment of a disseminated acute myeloid leukemia model using luciferase-tagged MV4;11 cells and subsequent treatment with M-1121.

G cluster_treatment A 1. Animal Acclimatization (5-6 week old female C.B-17 SCID mice) C 3. Cell Implantation (Intravenous injection of 5x10^6 cells/mouse) A->C B 2. Cell Culture (Luciferase-tagged MV4;11 cells) B->C D 4. Tumor Engraftment (Monitor via Bioluminescence Imaging - BLI) C->D E 5. Randomization (Group mice based on BLI signal) D->E F 6. Treatment Initiation E->F G Vehicle Control (0.5% MC + 0.2% Tween 80) Once Daily, p.o. F->G H M-1121 Treatment (150 mg/kg) Once Daily, p.o. F->H I 7. Monitoring (Daily body weight checks, Periodic BLI) G->I H->I J 8. Study Endpoint (e.g., Day 4 of treatment) I->J K 9. Data Analysis (Compare BLI signal and body weight between groups) J->K

Caption: Experimental workflow for M-1121 efficacy testing.

3.1. Materials

Reagent/MaterialDescription/Vendor
Animal Model 5-6 week old female C.B.-17 SCID mice
Cell Line Luciferase-tagged MV4;11 human AML cells
Vehicle 0.5% Methylcellulose (MC, 400cP) + 0.2% Tween 80 in sterile water
Test Article M-1121, prepared as a suspension in the vehicle
Cell Culture Media RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
Other Reagents PBS (sterile, Ca²⁺/Mg²⁺-free), Trypan Blue, D-Luciferin

3.2. Experimental Procedure

  • Animal Handling and Acclimatization:

    • House C.B.-17 SCID mice under specific pathogen-free conditions.

    • Allow for a minimum of one week of acclimatization before starting the experiment.

  • Cell Preparation:

    • Culture luciferase-tagged MV4;11 cells in standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count using Trypan Blue to ensure high viability (>95%).

    • Resuspend cells in sterile, serum-free PBS at a final concentration of 25 x 10⁶ cells/mL.

  • Establishment of Disseminated Leukemia Model:

    • On Day 0, inject each mouse intravenously (via tail vein) with 200 µL of the cell suspension (5 x 10⁶ cells per mouse).

    • Monitor mice for signs of successful engraftment, which can be confirmed by bioluminescence imaging (BLI).

  • Tumor Burden Monitoring and Grouping:

    • Perform baseline BLI scans approximately 7-10 days post-injection, or once a detectable tumor burden is established.

    • Administer D-Luciferin (e.g., 150 mg/kg, intraperitoneally) to each mouse 10 minutes before imaging.

    • Randomize mice into treatment and vehicle groups based on the whole-body bioluminescence signal to ensure an even distribution of tumor burden.

  • Drug Administration:

    • Prepare a suspension of M-1121 in the vehicle (0.5% MC + 0.2% Tween 80) at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 10 mL/kg volume).

    • Administer M-1121 (150 mg/kg) or vehicle control via oral gavage (p.o.) once daily.[1]

  • Efficacy Assessment:

    • Record the body weight of each animal daily to monitor for toxicity.[1]

    • Perform whole-body BLI at specified time points (e.g., before the first dose and after the last dose) to quantify tumor burden.

    • Analyze the BLI data by measuring the total photon flux (photons/second) for each animal.

3.3. Summary of In Vivo Study Parameters

Table 3: M-1121 Efficacy Study in Disseminated MV4;11 Model

Parameter Description Reference
Animal Model C.B.-17 SCID mice with disseminated MV4;11-Luc xenografts [1]
Drug M-1121 [1]
Dose 150 mg/kg [1]
Route Oral gavage (p.o.) [1]
Schedule Once daily for 4 days [1]
Primary Outcome Reduction in whole-body bioluminescence signal [1]

| Tolerability | No significant changes in body weight observed |[1] |

Conclusion

M-1121 is a potent and selective covalent inhibitor of the menin-MLL interaction, demonstrating significant anti-tumor activity in preclinical models of MLLr leukemia.[1] The protocols outlined in this document provide a robust framework for evaluating the in vivo efficacy of M-1121 in a disseminated leukemia model, a clinically relevant setting. The treatment regimen of 150 mg/kg once daily was well-tolerated and resulted in the regression of disseminated tumors, supporting the development of M-1121 as a promising oral therapy for patients with MLL-rearranged leukemias.[1][2]

References

Application Notes and Protocols for M-1121 in Menin-MLL Dependent Gene Transcription Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between menin and the N-terminal region of Mixed Lineage Leukemia (MLL) protein is a critical driver for the transcription of leukemogenic genes, such as HOXA9 and MEIS1, in specific subtypes of acute leukemia.[1][2] These leukemias, characterized by MLL gene rearrangements (MLL-r), are aggressive and often have a poor prognosis.[1][3] The menin-MLL protein-protein interaction (PPI) is essential for tethering the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes that drive leukemogenesis.[4] Consequently, disrupting this interaction has emerged as a promising therapeutic strategy.[5][6][7]

M-1121 is a potent, orally bioavailable, covalent inhibitor designed to specifically disrupt the menin-MLL interaction.[1][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing M-1121 as a chemical probe to investigate menin-MLL dependent gene transcription and its downstream cellular effects.

Mechanism of Action of M-1121

M-1121 functions by forming a covalent bond with Cysteine 329, a residue located within the MLL binding pocket of the menin protein.[1][5][6][8] This irreversible interaction physically blocks the binding of MLL fusion proteins to menin. The disruption of this complex prevents its recruitment to target gene promoters, leading to a dose-dependent downregulation of key oncogenes like HOXA9 and MEIS1.[1][5][8] This targeted inhibition of gene transcription ultimately suppresses the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[1][9]

cluster_0 Normal State: Menin-MLL Driven Transcription cluster_1 Inhibition by M-1121 MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin (HOXA9, MEIS1 promoters) Menin->Chromatin Binds to Transcription Upregulated Gene Transcription (HOXA9, MEIS1) Chromatin->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis M1121 M-1121 Menin_Inhibited Menin M1121->Menin_Inhibited Covalent Binding (Cys329) MLL_Fusion_2 MLL Fusion Protein Menin_Inhibited->MLL_Fusion_2 Interaction Blocked Chromatin_2 Chromatin (HOXA9, MEIS1 promoters) Menin_Inhibited->Chromatin_2 Binding Prevented Transcription_Down Gene Transcription Inhibited Chromatin_2->Transcription_Down Leads to Leukemia_Suppression Leukemia Suppression Transcription_Down->Leukemia_Suppression

Caption: Mechanism of M-1121 Action.

Quantitative Data Summary

M-1121 demonstrates high potency and selectivity for leukemia cell lines harboring MLL rearrangements, with minimal effect on MLL wild-type cells.[1][9]

Cell LineMLL StatusAssay TypeEndpointM-1121 PotencyReference
MV4;11 MLL-AF4Cell ProliferationGI₅₀10.3 nM[9]
MOLM-13 MLL-AF9Cell ProliferationGI₅₀51.5 nM[9]
KOPN-8 MLL-AF4Cell ProliferationGI₅₀Potent Inhibition[1]
RS4;11 MLL-AF4Cell ProliferationGI₅₀Potent Inhibition[1]
K562 MLL Wild-TypeCell ProliferationGI₅₀> 10 µM[1]
U937 MLL Wild-TypeCell ProliferationGI₅₀> 10 µM[1]
MV4;11 MLL-AF4Gene ExpressionEffective Conc.10 nM (HOXA9)[1]
MV4;11 MLL-AF4Gene ExpressionEffective Conc.30 nM (MEIS1)[1]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol determines the concentration-dependent effect of M-1121 on the proliferation of leukemia cell lines.

Workflow:

Start Seed cells in 96-well plates Treat Add serial dilutions of M-1121 Start->Treat Incubate Incubate for 7 days Treat->Incubate Reagent Add Cell Viability Reagent (e.g., MTT) Incubate->Reagent Incubate2 Incubate per manufacturer's protocol Reagent->Incubate2 Read Measure Absorbance/ Luminescence Incubate2->Read Analyze Calculate GI₅₀ values Read->Analyze

Caption: Cell Proliferation Assay Workflow.

Materials:

  • MLL-rearranged (e.g., MV4;11, MOLM-13) and MLL wild-type (e.g., K562) cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • M-1121 stock solution (in DMSO)

  • 96-well clear or white-walled microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate.

  • Compound Preparation: Prepare a 2x serial dilution of M-1121 in culture medium. A typical final concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate overnight. Read absorbance at 570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log concentration of M-1121 and use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of M-1121 on the mRNA levels of menin-MLL target genes HOXA9 and MEIS1.[1]

Workflow:

Start Treat cells with M-1121 (e.g., 24-72 hours) Lyse Harvest and lyse cells Start->Lyse RNA_Extract Isolate Total RNA Lyse->RNA_Extract cDNA_Synth Synthesize cDNA (Reverse Transcription) RNA_Extract->cDNA_Synth qPCR Perform qPCR with primers for HOXA9, MEIS1, and a housekeeping gene cDNA_Synth->qPCR Analyze Analyze data using the ΔΔCt method qPCR->Analyze

Caption: qRT-PCR Workflow.

Materials:

  • MV4;11 cells

  • M-1121 (e.g., at 10 nM, 30 nM, 100 nM) and DMSO vehicle

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed MV4;11 cells in 6-well plates and treat with desired concentrations of M-1121 or DMSO vehicle for 48-72 hours.

  • RNA Isolation: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix.

    • Use a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct values of the target genes (HOXA9, MEIS1) to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the fold change in gene expression in M-1121 treated samples relative to the DMSO control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).

In Vivo Efficacy

M-1121 is orally bioavailable and has demonstrated potent antitumor activity in preclinical mouse models.[1][8] In subcutaneous and disseminated xenograft models using the MV4;11 cell line, oral administration of M-1121 led to significant tumor regression, with higher doses achieving complete and lasting tumor clearance.[1][5][10] These findings support the potential of M-1121 as a therapeutic agent for MLL-rearranged leukemias.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing M-1121 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of M-1121 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of M-1121?

A1: M-1121 is an orally active, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It specifically targets and establishes a covalent bond with Cysteine 329 located in the MLL binding pocket of the menin protein.[1][2][3] This interaction disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. The inhibition of this interaction leads to the dose-dependent downregulation of downstream target genes, including HOXA9 and MEIS1, which are critical for the proliferation of leukemia cells with MLL rearrangements.[1][2][3][4]

Q2: Which cell lines are sensitive to M-1121?

A2: M-1121 is highly potent in inhibiting the growth of acute leukemia cell lines that harbor MLL translocations.[1][2][4] Cell lines such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) are particularly sensitive to M-1121.[4] Conversely, cell lines with wild-type MLL are largely unaffected by M-1121 treatment at concentrations up to 10 μM.[4]

Q3: What is a recommended starting concentration range for M-1121 in in vitro experiments?

A3: A good starting point for M-1121 in cell-based assays is in the low nanomolar range. For cell proliferation assays, a concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments with sensitive cell lines like MV4;11 and MOLM-13.[4] For target engagement and gene expression analysis (qRT-PCR), effective concentrations can be as low as 10 nM to 30 nM for the downregulation of HOXA9 and MEIS1 in MV4;11 cells.[4]

Q4: How should I prepare and store M-1121 stock solutions?

A4: It is recommended to prepare a concentrated stock solution of M-1121 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the cell culture should be kept low, ideally below 0.1%, to minimize solvent-induced toxicity.

Data Summary

Table 1: In Vitro Activity of M-1121 in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionAssay TypeEndpointEffective Concentration (IC₅₀)Reference
MV4;11MLL-AF4ProliferationCell Growth Inhibition10.3 nM[4]
MOLM-13MLL-AF9ProliferationCell Growth Inhibition51.5 nM[4]
MV4;11MLL-AF4Gene ExpressionHOXA9 Downregulation~10 nM[4]
MV4;11MLL-AF4Gene ExpressionMEIS1 Downregulation~30 nM[4]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol outlines the measurement of cell viability and proliferation in response to M-1121 using a colorimetric MTT assay.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • M-1121

  • DMSO (anhydrous)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend cells in fresh, pre-warmed complete medium to a density of 0.5-1.0 x 10⁵ cells/mL.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for several hours to overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Preparation and Treatment:

    • Prepare a series of M-1121 dilutions in complete culture medium from your DMSO stock. A common starting range would be from 1 nM to 1000 nM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest M-1121 concentration) and a no-treatment control.

    • Carefully add 10 µL of the diluted M-1121 or control solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[7]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5 minutes.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[7]

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each M-1121 concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the M-1121 concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure the expression of M-1121 target genes, HOXA9 and MEIS1, using quantitative reverse transcription PCR.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11)

  • Complete cell culture medium

  • M-1121

  • DMSO

  • 6-well plates

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to maintain logarithmic growth throughout the experiment.

    • Treat cells with the desired concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or vehicle control (DMSO) for 24 hours.[5]

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the isolated RNA.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, primers for the target and reference genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the relative gene expression in M-1121-treated samples to the vehicle-treated control.

Troubleshooting Guide

Table 2: Common Issues and Solutions in M-1121 In Vitro Experiments

IssuePossible Cause(s)Recommended Solution(s)
Low or no cellular activity at expected concentrations Compound Instability: M-1121 may degrade in the culture medium over the course of the experiment.Perform a time-course experiment to assess the stability of M-1121 in your specific culture medium. Consider replenishing the medium with fresh compound during long-term assays.
Incorrect Cell Line: The cell line used may not have an MLL rearrangement and is therefore insensitive to M-1121.Confirm the genetic background of your cell line. Use a known MLL-rearranged cell line (e.g., MV4;11) as a positive control.
Suboptimal Cell Health: Cells may be unhealthy, in a non-proliferative state, or have a high passage number.Ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. Use low-passage cells.
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells seeded across the wells.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting.
Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Compound Precipitation: M-1121 may precipitate out of solution when diluted into the aqueous culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.1%). Prepare intermediate dilutions in pre-warmed medium. Visually inspect for precipitation under a microscope.
Unexpected cytotoxicity in control cells High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration consistent across all wells, including the vehicle control.
Difficulty confirming covalent inhibition Reversible off-target effects: The observed phenotype may be due to reversible binding to other cellular targets.Perform a washout experiment. Treat cells with a high concentration of M-1121 for a short period, then wash the cells and replace with fresh, compound-free medium. A persistent effect after washout is indicative of covalent, irreversible inhibition.

Visualizations

Signaling Pathway of M-1121 Action

M1121_Pathway cluster_nucleus Nucleus Menin Menin Transcription_Complex Active Transcription Complex Menin->Transcription_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Transcription_Complex DNA DNA HOXA9_MEIS1 HOXA9/MEIS1 Genes Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Transcription_Complex->HOXA9_MEIS1 Upregulates M1121 M-1121 M1121->Menin

Caption: Mechanism of action of M-1121 in inhibiting the menin-MLL interaction.

Experimental Workflow for Cell Proliferation Assay

MTT_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells add_m1121 Add M-1121 Dilutions & Vehicle Control seed_cells->add_m1121 incubate_72h Incubate (72 hours) add_m1121->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining M-1121 IC₅₀ using an MTT assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start No or Low Activity? check_cell_line Is cell line MLL-rearranged? start->check_cell_line check_compound Check Compound Solubility/Stability check_cell_line->check_compound Yes use_correct_cell_line Use Correct Cell Line check_cell_line->use_correct_cell_line No check_controls Review Positive/Vehicle Controls check_compound->check_controls positive_control_ok Positive Control OK? check_controls->positive_control_ok washout_exp Perform Washout Experiment positive_control_ok->washout_exp Yes optimize_assay Optimize Assay Parameters positive_control_ok->optimize_assay No problem_solved Problem Solved washout_exp->problem_solved optimize_assay->problem_solved use_correct_cell_line->problem_solved

Caption: A logical approach to troubleshooting unexpected M-1121 experimental results.

References

M-1121 solubility and stability in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of M-1121 in common laboratory solvents for researchers, scientists, and drug development professionals. As M-1121 is a novel compound, publicly available data on its solubility and stability is limited. This guide offers best practices for handling and storage, along with general protocols for determining its properties in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and what is its basic chemical information?

M-1121 is an orally active, covalent inhibitor of the menin-MLL interaction, which is under investigation as a potential therapeutic for acute leukemia.

Table 1: M-1121 Chemical Properties

PropertyValue
CAS Number 2377337-93-2
Chemical Formula C₄₂H₅₇FN₆O₆S
Molecular Weight 793.01 g/mol
Appearance Solid powder

Q2: Is there any available data on the solubility of M-1121 in common lab solvents?

Q3: What solvents are recommended for preparing stock solutions of M-1121?

While explicit data is unavailable, general guidance for compounds of similar structure suggests that organic solvents are likely necessary for initial solubilization. MedChemExpress provides general advice to prepare stock solutions in DMSO or water. Given its chemical structure, M-1121 is likely to have higher solubility in organic solvents like DMSO or ethanol compared to aqueous solutions.

Q4: What are the recommended storage conditions for M-1121?

  • Solid Form: MedKoo Biosciences recommends storing the solid compound in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]

  • Stock Solutions: MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is crucial to store solutions in tightly sealed vials to prevent evaporation and contamination.

Q5: How can I improve the solubility of M-1121 if it is difficult to dissolve?

If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the solution in a water bath to aid dissolution.

  • Warming: Carefully warm the solution to a slightly elevated temperature (e.g., 37°C). Be cautious, as excessive heat may degrade the compound.

  • Vortexing: Vigorous vortexing can help to break up any clumps of solid material.

  • Solvent Choice: If solubility in a particular solvent is low, consider testing other common laboratory solvents such as DMF or a co-solvent system (e.g., DMSO/ethanol mixture).

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with M-1121 Handling

IssuePossible CauseRecommended Solution
Compound is difficult to dissolve. Low solubility in the chosen solvent.Try sonication, gentle warming, or vortexing. If unsuccessful, test solubility in alternative organic solvents like DMF or ethanol.
Precipitate forms after adding to aqueous buffer. The compound is not soluble in the aqueous environment at the final concentration.Increase the percentage of the organic solvent in the final solution if the experimental system allows. Prepare a more dilute stock solution.
Inconsistent experimental results. Potential degradation of the compound.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect the compound from light and store at the recommended temperature. Prepare fresh dilutions for each experiment.
Loss of compound activity over time. Instability in the solvent or storage conditions.Perform a stability study in your chosen solvent. If instability is observed, prepare fresh stock solutions more frequently.

Experimental Protocols

As specific experimental data for M-1121 is not available, the following are general protocols to help you determine the solubility and stability in your laboratory.

Protocol 1: Determining the Solubility of M-1121
  • Preparation: Add a pre-weighed amount of M-1121 (e.g., 1 mg) to a clear vial.

  • Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, use sonication or gentle warming.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of the solvent and repeat the dissolution steps.

  • Calculation: Continue adding solvent incrementally until the compound is completely dissolved. The solubility can then be calculated (e.g., in mg/mL).

Protocol 2: Assessing the Stability of M-1121 in Solution
  • Stock Solution Preparation: Prepare a stock solution of M-1121 in the desired solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration.

  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot and re-analyze it using the same analytical method.

  • Data Comparison: Compare the results from each time point to the initial analysis to determine the extent of degradation.

Visual Workflows

The following diagrams illustrate logical workflows for handling and assessing a novel compound like M-1121.

M1121_Handling_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive M-1121 Solid store_solid Store Solid at -20°C receive->store_solid weigh Weigh Compound store_solid->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve observe Visually Inspect dissolve->observe aliquot Aliquot Stock Solution observe->aliquot store_solution Store at -80°C or -20°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Prepare Working Dilution thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for handling and preparing M-1121 for experiments.

M1121_Solubility_Assessment_Workflow start Start: Assess Solubility in a New Solvent weigh_compound Weigh a Known Amount of M-1121 start->weigh_compound add_solvent Add a Known Volume of Solvent weigh_compound->add_solvent dissolution_attempt Attempt to Dissolve (Vortex, Sonicate) add_solvent->dissolution_attempt is_dissolved Is the Compound Fully Dissolved? dissolution_attempt->is_dissolved calculate_solubility Yes: Calculate Solubility is_dissolved->calculate_solubility Yes add_more_solvent No: Add Another Known Volume of Solvent is_dissolved->add_more_solvent No end End: Solubility Determined calculate_solubility->end add_more_solvent->dissolution_attempt

Caption: Logical workflow for determining the solubility of M-1121.

References

M-1121 Technical Support Center: Troubleshooting Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M-1121. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of M-1121 in cell line experiments. The following information provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for M-1121?

A1: M-1121 is a covalent inhibitor of the menin-MLL protein-protein interaction.[1][2] It specifically forms a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[1][2] This disruption prevents the recruitment of the MLL histone methyltransferase complex to target genes, leading to the dose-dependent downregulation of oncogenic genes such as HOXA9 and MEIS1.[1][2][3][4] The primary therapeutic effect is potent growth inhibition in acute leukemia cell lines that harbor MLL translocations.[1][2][3]

Q2: My MLL-wild-type cell line is showing a response to M-1121. Is this expected?

A2: No, this is not the expected on-target effect. M-1121 has been shown to be highly selective for MLL-rearranged (MLLr) cell lines, with minimal to no activity in MLL wild-type (MLLwt) cell lines at concentrations up to 10 µM.[3] A significant effect in MLLwt cells, such as unexpected cytotoxicity or a phenotypic change, may suggest a potential off-target effect. It is recommended to proceed to the troubleshooting guide to investigate this observation.

Q3: M-1121 is a covalent inhibitor. Does this increase the likelihood of off-target effects?

A3: Covalent inhibitors, by their nature, form an irreversible bond with their target. While this can lead to high potency and prolonged therapeutic effects, the irreversible nature of these compounds can also potentially increase the severity of off-target effects if the inhibitor reacts with unintended proteins.[5][6] Covalent inhibitors are often designed to have low intrinsic reactivity, with the binding affinity for the target protein increasing the local concentration and driving the selective covalent reaction.[5] However, reactions with other cellular thiols are a possibility and should be considered when unexpected results arise.[5]

Q4: Are there any known off-target effects for menin inhibitors in general?

A4: Currently, menin inhibitors as a class have not been associated with significant, widespread off-target toxicities in clinical settings.[7][8] The most common adverse effects are considered manageable and related to the on-target mechanism, such as differentiation syndrome.[7][8] Some menin inhibitors have been associated with QT prolongation.[9] However, the off-target profile can be specific to the individual chemical structure of each inhibitor.

Q5: How can I distinguish between a genuine off-target effect and experimental artifacts or cytotoxicity?

A5: A multi-pronged approach is recommended. This includes performing dose-response analyses, using structurally unrelated inhibitors for the same target (if available), and employing genetic methods like siRNA or CRISPR to knock down the intended target (Menin) to see if it phenocopies the inhibitor's effect.[10] Additionally, assessing general cytotoxicity and apoptosis markers at various concentrations is crucial to differentiate a specific off-target phenotype from non-specific cell death.[10]

On-Target Activity of M-1121

The following table summarizes the reported antiproliferative activity of M-1121 in various leukemia cell lines, highlighting its selectivity for MLL-rearranged cells.

Cell LineMLL StatusCell TypeIC50 (nM)Reference
MV4;11MLL-rearranged (MLL/AF4)AML11[3]
MOLM-13MLL-rearranged (MLL/AF9)AML51[3]
KOPN8MLL-rearranged (MLL/ENL)ALL110[3]
RS4;11MLL-rearranged (MLL/AF4)ALL1,000[3]
HL-60MLL wild-typeAML>10,000[3]
K562MLL wild-typeCML>10,000[3]
MEG-01MLL wild-typeCML>10,000[3]

AML: Acute Myeloid Leukemia; ALL: Acute Lymphocytic Leukemia; CML: Chronic Myeloid Leukemia.

Visualizing the On-Target Pathway of M-1121

G cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) Menin->MLL_fusion Interaction is essential for MLL fusion protein oncogenic activity DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to promoters Transcription Oncogenic Gene Transcription DNA->Transcription Drives M1121 M-1121 M1121->Menin Covalently binds to Cys329, blocking MLL interaction caption On-Target Signaling Pathway of M-1121.

Caption: On-Target Signaling Pathway of M-1121.

Troubleshooting Guide for Unexpected Effects

This guide is designed to help you diagnose potential off-target effects of M-1121.

Problem ObservedPossible Cause(s)Suggested Solution(s) & Experimental Workflow
High cytotoxicity in MLL wild-type cell lines at concentrations ≤ 10 µM. 1. Off-target toxicity: M-1121 may be inhibiting other proteins essential for cell survival in that specific cell line. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. 3. Compound instability/degradation: The compound may be degrading into a toxic substance in the culture media.1. Confirm with Dose-Response: Perform a detailed dose-response curve (e.g., 1 nM to 20 µM) to determine the precise IC50 in your cell line. 2. Run Solvent Control: Ensure the final DMSO concentration is non-toxic (typically <0.1-0.5%) and include a solvent-only control.[10] 3. Assess Apoptosis: Use Annexin V/PI staining (see Protocol 1) to determine if cell death is apoptotic. 4. Investigate Off-Targets: If toxicity is confirmed at low µM concentrations, consider a proteomics or kinome scan to identify potential off-target binders.
Phenotype observed is inconsistent with HOXA9/MEIS1 downregulation. 1. Off-target signaling: M-1121 may be modulating a different signaling pathway. 2. Cell-type specific response: The downstream effects of Menin-MLL inhibition may differ in your specific cell model.1. Verify On-Target Engagement: Use qRT-PCR (see Protocol 2) to confirm that M-1121 is downregulating HOXA9 and MEIS1 mRNA levels in your MLLr cells at the effective concentration.[3] 2. Pathway Analysis: Use Western Blotting (see Protocol 3) to probe key signaling pathways known to be affected by off-target kinase inhibition (e.g., MAPK/ERK, PI3K/Akt pathways). 3. Use a Different Menin Inhibitor: If available, test a structurally different menin inhibitor to see if it reproduces the same phenotype. If not, an off-target effect of M-1121 is likely.
Inconsistent or no biological effect in MLLr cell lines at expected concentrations. 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Cell line identity/passage: The cell line may have lost its MLL-rearranged phenotype or developed resistance.1. Check Compound Quality: Purchase from a reputable source and prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[10] 2. Verify Cell Line: Confirm the identity and MLL status of your cell line via STR profiling and cytogenetics. 3. Confirm Target Expression: Check for Menin protein expression using Western Blot. 4. Increase Incubation Time: As M-1121's effects are mediated through transcriptional changes, a longer incubation period (48-96 hours) may be required to observe a phenotype.

Troubleshooting Workflow

G Start Unexpected Experimental Result with M-1121 Check_Basics Step 1: Verify Basics - Cell line identity (STR) - MLL status - Compound integrity - Solvent controls Start->Check_Basics Dose_Response Step 2: Perform Dose-Response (e.g., 1 nM to 20 µM) Check_Basics->Dose_Response Is_Potent Is the effect potent (low µM or nM)? Dose_Response->Is_Potent On_Target_Check Step 3: Confirm On-Target Engagement (in MLLr cells) - qRT-PCR for HOXA9/MEIS1 - Western for Menin Is_Potent->On_Target_Check Yes Conclusion_Artifact Conclusion: Likely Experimental Artifact or Non-specific Toxicity Is_Potent->Conclusion_Artifact No (high µM) Is_On_Target Is on-target pathway modulated as expected? On_Target_Check->Is_On_Target Off_Target_Investigation Step 4: Investigate Off-Target - Pathway analysis (Western) - Use structurally different inhibitor - Kinome/Proteome Profiling Is_On_Target->Off_Target_Investigation No Conclusion_On_Target Conclusion: Likely On-Target Effect (cell-specific response) Is_On_Target->Conclusion_On_Target Yes Conclusion_Off_Target Conclusion: Likely Off-Target Effect Off_Target_Investigation->Conclusion_Off_Target caption Troubleshooting Workflow for M-1121.

Caption: Troubleshooting Workflow for M-1121.

Experimental Protocols

Protocol 1: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol measures the percentage of apoptotic and necrotic cells following M-1121 treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore like APC)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere (if applicable) overnight.

  • Treat cells with various concentrations of M-1121 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (which contains dead cells), wash with PBS, and detach the remaining cells using a gentle cell scraper or Accutase (avoid Trypsin if possible as it can affect the membrane). Combine with the collected medium.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol measures the mRNA levels of target genes (HOXA9, MEIS1) to confirm on-target activity.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Methodology:

  • Cell Treatment and Lysis: Treat MLLr cells (e.g., MV4;11) with M-1121 (e.g., 10 nM, 30 nM, 100 nM) for 24 hours.[3] Harvest cells and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run samples in triplicate for each gene.

    • Include a no-template control (NTC) for each primer set.

  • qPCR Program: Run the reaction on a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 3: Pathway Analysis by Western Blotting

This protocol assesses the activation status of key signaling proteins to probe for off-target pathway modulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: Treat cells with M-1121 for the desired time and concentration. Wash with cold PBS and lyse the cells on ice.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated (active) protein levels to their total protein counterparts.

Conceptual Diagram: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect M1121_on M-1121 Menin Target: Menin M1121_on->Menin Binds with high affinity and specificity Phenotype_on Expected Phenotype: - Downregulation of  HOXA9/MEIS1 - MLLr cell death Menin->Phenotype_on M1121_off M-1121 OffTarget Off-Target Protein (e.g., a Kinase with a reactive Cysteine) M1121_off->OffTarget Binds non-specifically or due to covalent reactivity Phenotype_off Unexpected Phenotype: - MLLwt cell toxicity - Altered signaling  (e.g., p-ERK change) OffTarget->Phenotype_off caption Conceptual difference between on-target and off-target effects.

Caption: Conceptual difference between on-target and off-target effects.

References

M-1121 Technical Support Center: Overcoming Resistance in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M-1121, a potent and covalent inhibitor of the menin-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing M-1121 in leukemia models and troubleshooting potential challenges, including the emergence of resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during your experiments with M-1121.

Issue 1: Reduced or no M-1121 activity in MLL-rearranged (MLLr) leukemia cell lines.

  • Question: I am not observing the expected anti-proliferative effect of M-1121 in my MLLr cell line (e.g., MV4;11, MOLM-13). What could be the reason?

    • Answer:

      • Cell Line Integrity: Confirm the identity and purity of your cell line. We recommend routine authentication of cell lines.

      • Drug Concentration and Stability: Ensure the correct concentration of M-1121 is used. As a covalent inhibitor, its activity is time and concentration-dependent. Prepare fresh dilutions for each experiment from a validated stock solution.

      • Downstream Target Engagement: Verify the mechanism of action by assessing the downregulation of HOXA9 and MEIS1 gene expression via qRT-PCR after 24 hours of treatment. A lack of downregulation suggests a problem with the drug or the cellular response.[1]

      • Acquired Resistance: Your cell line may have developed resistance to M-1121. Refer to the "Investigating M-1121 Resistance" section below for guidance on how to assess this.

Issue 2: High background or inconsistent results in qRT-PCR for HOXA9 and MEIS1.

  • Question: My qRT-PCR results for HOXA9 and MEIS1 expression are variable after M-1121 treatment. How can I improve my results?

    • Answer:

      • RNA Quality: Ensure high-quality, intact RNA is extracted. Use a spectrophotometer to check the A260/A280 and A260/A230 ratios.

      • Primer Specificity: Validate your qRT-PCR primers for specificity and efficiency. Run a melt curve analysis to check for a single peak.

      • Reference Gene Stability: Use at least two stable reference genes for normalization. The expression of your reference genes should not change with M-1121 treatment.

      • Consistent Treatment Time: M-1121's effect on gene expression is time-dependent. Ensure consistent incubation times across experiments (e.g., 24 hours).[1]

Issue 3: Difficulty in establishing an M-1121-resistant cell line.

  • Question: I am trying to generate an M-1121-resistant cell line, but the cells are not surviving the dose escalation. What should I do?

    • Answer:

      • Gradual Dose Escalation: Start with a low concentration of M-1121 (below the IC50) and increase the dose very gradually over several weeks to months. Allow the cells to recover and resume normal proliferation before each dose increase.

      • Monitor Cell Health: Closely monitor cell viability and morphology. If a significant portion of the cell population dies, reduce the drug concentration and allow the culture to recover.

      • Patience is Key: The development of resistance is a slow process. It may take several months to establish a stable resistant cell line.

Issue 4: M-1121-resistant cells show no mutations in the MEN1 gene.

  • Question: I have sequenced the MEN1 gene in my M-1121-resistant cell line and found no mutations. What other resistance mechanisms could be at play?

    • Answer:

      • Non-genetic Resistance: Resistance to menin inhibitors can be non-genetic and involve cellular adaptation. This can include changes in the epigenetic landscape or activation of alternative signaling pathways that bypass the need for the menin-MLL interaction.

      • Investigate Bypass Pathways: Consider performing RNA-sequencing to identify differentially expressed genes in your resistant cells compared to the parental line. This may reveal upregulated survival pathways that can be targeted in combination with M-1121.

Quantitative Data Summary

The following tables summarize the in vitro potency of M-1121 and related compounds in various leukemia cell lines.

Table 1: Anti-proliferative Activity of M-1121 in Leukemia Cell Lines

Cell LineMLL StatusM-1121 IC50 (nM)
MV4;11MLL-AF410.3
MOLM-13MLL-AF951.5
KOPN-8MLL-ENLData not available
ML-2MLL-AF6Data not available
HL-60MLL wild-type>10,000
U937MLL wild-type>10,000
K562MLL wild-type>10,000

Data compiled from publicly available literature.[1]

Table 2: Dose-Dependent Downregulation of HOXA9 and MEIS1 by M-1121 in MV4;11 Cells

M-1121 Concentration (nM)Incubation Time (hours)HOXA9 mRNA level (relative to control)MEIS1 mRNA level (relative to control)
1024Significant decrease-
3024Significant decreaseSignificant decrease
10024Further significant decreaseFurther significant decrease

This table represents a qualitative summary of reported dose-dependent effects.[1]

Experimental Protocols

Protocol 1: Assessing M-1121 Potency using a Cell Viability Assay

This protocol describes how to determine the IC50 value of M-1121 in a leukemia cell line.

  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a serial dilution of M-1121 in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Add 100 µL of the M-1121 dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Quantifying HOXA9 and MEIS1 Gene Expression by qRT-PCR

This protocol details the steps to measure the effect of M-1121 on target gene expression.

  • Cell Treatment: Seed leukemia cells in a 6-well plate at a density that will not lead to overconfluence after 24 hours. Treat the cells with the desired concentrations of M-1121 and a vehicle control.

  • RNA Extraction: After 24 hours of incubation, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and validated primers for HOXA9, MEIS1, and at least two reference genes (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Generating M-1121 Resistant Cell Lines

This protocol outlines a general method for developing resistance to M-1121 in vitro.

  • Initial Exposure: Culture a sensitive MLLr cell line (e.g., MV4;11) in the continuous presence of M-1121 at a concentration equal to its IC20-IC30.

  • Monitoring and Maintenance: Monitor cell viability and proliferation regularly. When the cells resume a normal growth rate, gradually increase the M-1121 concentration in small increments (e.g., 1.5 to 2-fold).

  • Dose Escalation: Continue this stepwise dose escalation over several months.

  • Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of M-1121 (e.g., >10-fold the parental IC50), characterize the resistant phenotype by re-determining the IC50 and investigating the underlying resistance mechanisms.

Visualizations

Below are diagrams illustrating key concepts and workflows related to M-1121 and resistance.

M1121_Mechanism_of_Action cluster_0 MLL-rearranged Leukemia Cell cluster_1 Leukemogenic Gene Expression MLL-FP MLL Fusion Protein Menin Menin MLL-FP->Menin interacts Chromatin Chromatin Menin->Chromatin binds HOXA9 HOXA9 Chromatin->HOXA9 upregulates MEIS1 MEIS1 Chromatin->MEIS1 upregulates M1121 M-1121 M1121->Menin covalently binds and inhibits

Caption: Mechanism of action of M-1121 in MLL-rearranged leukemia.

Resistance_Investigation_Workflow Start Observe Reduced M-1121 Sensitivity Confirm Confirm Resistance (IC50 Shift) Start->Confirm Genetic Genetic Analysis (MEN1 Sequencing) Confirm->Genetic Mutation_Found MEN1 Mutation Identified Genetic->Mutation_Found No_Mutation No MEN1 Mutation Genetic->No_Mutation End Characterize Resistance Mechanism Mutation_Found->End Non_Genetic Investigate Non-Genetic Mechanisms (e.g., RNA-seq for bypass pathways) No_Mutation->Non_Genetic Combination Test Combination Therapies Non_Genetic->Combination Combination->End

Caption: Workflow for investigating resistance to M-1121.

Combination_Therapy_Rationale cluster_0 M-1121 Action cluster_1 Synergistic Partner M1121 M-1121 Menin_MLL Menin-MLL Interaction M1121->Menin_MLL inhibits Leukemia_Cell_Death Enhanced Leukemia Cell Death Menin_MLL->Leukemia_Cell_Death induces Partner_Drug e.g., Venetoclax or FLT3 inhibitor Survival_Pathway Alternative Survival Pathway (e.g., BCL-2, FLT3 signaling) Partner_Drug->Survival_Pathway inhibits Survival_Pathway->Leukemia_Cell_Death induces

Caption: Rationale for combination therapy with M-1121.

References

M-1121 dose-response curve interpretation and issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with M-1121. Our aim is to help you interpret your dose-response curves and address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for M-1121?

M-1121 is an orally active, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] It specifically forms a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[1][2][3][5] This inhibition targets the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[3] A primary downstream effect of M-1121 is the dose-dependent downregulation of HOXA9 and MEIS1 gene expression in leukemia cells with MLL rearrangements.[1][2][3][4][5][6]

Q2: What is the expected shape of a typical M-1121 dose-response curve?

A typical dose-response curve for M-1121 in a sensitive cell line (e.g., MLL-rearranged leukemia cells) is expected to be sigmoidal.[7] The curve should demonstrate a dose-dependent inhibition of cell proliferation or another measured endpoint. The response should plateau at a low dose (no significant effect) and at a high dose (maximum effect).

Q3: In which cell lines is M-1121 expected to be active?

M-1121 is designed to be potent in acute leukemia cell lines that carry MLL translocations (MLL-rearranged).[1][2][3][5] It is expected to have no significant activity in cell lines with wild-type MLL.[1][2][3][5]

Q4: What are some key quantitative parameters for M-1121's in vitro activity?

M-1121 has been shown to effectively modulate the expression of HOXA9 and MEIS1 genes at concentrations as low as 10 nM and 30 nM, respectively, in the MV4;11 cell line.[3] In antiproliferative assays, a common starting concentration for a 9-point dose-response curve is 10 μM with 1:3 serial dilutions.[3]

Troubleshooting Guide

Issue 1: The dose-response curve is flat, showing no inhibitory effect even at high concentrations.

Potential Causes:

  • Incorrect Cell Line: The cell line used may not have the MLL rearrangement, making it insensitive to M-1121.

  • Compound Instability: M-1121 may have degraded due to improper storage or handling.

  • Experimental Error: Errors in dilution, plating, or reagent addition can lead to inaccurate results.

  • Insufficient Incubation Time: As a covalent inhibitor, M-1121's maximum effect may require a longer incubation time to allow for covalent bond formation.

Troubleshooting Steps:

  • Verify Cell Line Genotype: Confirm that your cell line has an MLL rearrangement. Test a known sensitive cell line (e.g., MV4;11) as a positive control.

  • Check Compound Integrity: Prepare fresh dilutions of M-1121 from a new stock. Ensure the stock has been stored correctly.

  • Review Protocol: Carefully review your experimental protocol for any potential errors in concentrations, volumes, or incubation times.

  • Extend Incubation Time: Consider extending the incubation period to see if a response develops.

Issue 2: The dose-response curve displays a 'U' or inverted 'U' shape.

This is a form of a non-monotonic dose-response curve.[8]

Potential Causes:

  • Off-Target Effects: At very high concentrations, M-1121 might have off-target effects that can confound the primary response, sometimes leading to a decrease in the inhibitory effect.

  • Cellular Stress Responses: High concentrations of a compound can trigger cellular stress responses that may counteract the intended inhibitory effect.[8]

  • Compound Solubility: At high concentrations, the compound may precipitate out of the solution, leading to a lower effective concentration and a reduced response.

Troubleshooting Steps:

  • Lower the Dose Range: Focus on a lower, more pharmacologically relevant concentration range.

  • Visually Inspect Wells: Check for any signs of compound precipitation in the wells with the highest concentrations.

  • Consider Alternative Endpoints: Measure a more direct and earlier downstream marker of M-1121 activity, such as the expression of HOXA9 or MEIS1, which may be less prone to complex cellular feedback mechanisms.

Issue 3: High variability between replicate wells.

Potential Causes:

  • Uneven Cell Plating: Inconsistent cell numbers across wells.

  • Pipetting Errors: Inaccurate pipetting of the compound or reagents.

  • Edge Effects: Wells on the periphery of the plate may behave differently due to evaporation or temperature gradients.

  • Cell Clumping: Clumped cells can lead to inconsistent growth and response.

Troubleshooting Steps:

  • Improve Cell Plating Technique: Ensure a single-cell suspension and mix the cells thoroughly before and during plating.

  • Calibrate Pipettes: Regularly check the calibration of your pipettes.

  • Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with media without cells.

  • Ensure Single-Cell Suspension: Use appropriate techniques to dissociate cells into a single-cell suspension before plating.

Quantitative Data Summary

ParameterCell LineConcentration/DoseObserved Effect
Gene Expression Modulation (HOXA9)MV4;11As low as 10 nMDose-dependent downregulation
Gene Expression Modulation (MEIS1)MV4;11As low as 30 nMDose-dependent downregulation
Antiproliferative ActivityMLL-rearranged cells9-point curve starting at 10 µMPotent inhibition
Antiproliferative ActivityMLL wild-type cellsUp to 10 µMNo significant activity

Experimental Protocols

Protocol: Generating a Dose-Response Curve for M-1121 using a Cell Viability Assay

  • Cell Culture: Culture an MLL-rearranged leukemia cell line (e.g., MV4;11) in RPMI 1640 media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of M-1121 in DMSO. Perform serial dilutions (e.g., 1:3) to create a range of concentrations. A typical top concentration for a 9-point curve is 10 μM.[3]

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.[3]

  • Compound Addition: Add the diluted M-1121 and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.[3]

  • Data Analysis: Subtract the blank readings, normalize the data to the vehicle control, and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

M1121_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis M1121 M-1121 M1121->Menin Covalent Inhibition (Cys329)

Caption: M-1121 covalently inhibits the Menin-MLL interaction, blocking downstream gene transcription.

Dose_Response_Workflow A Prepare M-1121 Serial Dilutions C Add Compound to Wells A->C B Seed Cells in 96-Well Plate B->C D Incubate for Determined Time C->D E Add Viability Reagent (e.g., CellTiter-Glo) D->E F Measure Luminescence/Fluorescence E->F G Analyze Data & Plot Curve F->G

Caption: Experimental workflow for generating a dose-response curve with M-1121.

Troubleshooting_Logic Start Unexpected Curve Shape? Flat_Curve Flat Curve (No Effect)? Start->Flat_Curve Yes U_Shape U-Shaped Curve? Start->U_Shape No Check_Cell_Line Verify Cell Line Genotype Flat_Curve->Check_Cell_Line High_Variability High Variability? U_Shape->High_Variability No Lower_Dose Lower Dose Range U_Shape->Lower_Dose Yes Review_Plating Review Plating Technique High_Variability->Review_Plating Yes Check_Compound Check Compound Integrity Check_Cell_Line->Check_Compound Increase_Incubation Increase Incubation Time Check_Compound->Increase_Incubation Check_Solubility Check for Precipitation Lower_Dose->Check_Solubility Check_Pipettes Calibrate Pipettes Review_Plating->Check_Pipettes

Caption: Troubleshooting flowchart for unexpected M-1121 dose-response curve results.

References

Technical Support Center: Improving M-1121 Oral Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of M-1121 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and what is its mechanism of action?

M-1121 is an experimental, orally active, covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] Its therapeutic potential lies in its ability to disrupt this interaction, which is critical for the progression of certain types of leukemia, particularly those with MLL gene rearrangements.[1][3][4] By inhibiting the Menin-MLL interaction, M-1121 leads to the dose-dependent downregulation of key target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][5]

Q2: What is the reported oral bioavailability of M-1121 in animal models?

In a key preclinical study using female C57BL/6 mice, M-1121 was reported to have an acceptable pharmacokinetic profile with an oral bioavailability of 49.4%.[1] This indicates that a significant portion of the orally administered dose reaches systemic circulation. However, variability in experimental conditions and formulation can lead to different outcomes.

Q3: What was the formulation used to achieve approximately 50% oral bioavailability in mice?

The successful formulation was a suspension of M-1121 in a vehicle composed of 0.5% methyl cellulose with 0.2% Tween 80 (w/w) in water .[1] This simple suspension is a common and effective way to administer poorly soluble compounds in preclinical oral studies.

Q4: What are the likely reasons for observing low or variable oral bioavailability with M-1121?

While M-1121 has demonstrated good oral activity, issues with low or variable bioavailability can arise from several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, M-1121's complex structure may lead to low solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.

  • Inadequate Formulation: An improperly prepared or non-homogenous suspension can lead to inaccurate dosing and variable absorption.

  • Improper Administration Technique: Incorrect oral gavage technique can result in dosing errors, stress to the animal affecting gut motility, or accidental administration into the trachea.[6][7][8][9]

  • Animal-Specific Factors: Differences in animal strain, sex, age, diet, and fasting status can all influence gastrointestinal physiology and drug absorption.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo oral bioavailability studies with M-1121.

Problem Potential Cause Troubleshooting Steps & Solutions
Consistently Low Bioavailability Poor Drug Dissolution: M-1121 may not be dissolving sufficiently in the GI tract.1. Optimize the Standard Formulation: Ensure the 0.5% methyl cellulose and 0.2% Tween 80 suspension is homogenous. Use a high-shear mixer or sonicator to reduce particle size and improve dispersion. 2. Particle Size Reduction: Consider micronization or nanomilling of the M-1121 powder before preparing the suspension. This increases the surface area for dissolution. 3. Alternative Formulations: If the standard suspension fails, explore other strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.
High Variability in Plasma Concentrations (High %CV) Inconsistent Dosing: Inaccurate dose volumes or non-homogenous suspension.1. Verify Formulation Homogeneity: Ensure the suspension is continuously stirred during dose preparation and administration to prevent settling. 2. Standardize Gavage Technique: Train all personnel on a consistent oral gavage technique. Ensure the gavage needle is correctly placed and the dose is administered at a steady rate.[6][7][8][9] 3. Control Animal Fasting: Implement a consistent overnight fasting period (e.g., 12-16 hours) with free access to water before dosing to reduce variability in GI conditions.[11]
No Detectable Plasma Concentration Dosing Error: Accidental administration into the lungs or esophagus with immediate regurgitation.1. Refine Gavage Technique: Review and practice proper animal restraint and gavage needle insertion. Observe the animal for any signs of respiratory distress after dosing.[6][7][8][9] 2. Check Formulation Integrity: Confirm the concentration of M-1121 in your dosing formulation via an analytical method like HPLC to rule out preparation errors.
Lower than Expected Cmax Slow Dissolution/Absorption Rate: The drug is being absorbed, but at a slower rate than expected.1. Increase Surfactant Concentration: Consider slightly increasing the concentration of Tween 80 in the formulation to improve wetting and dissolution rate. 2. Permeability Assessment: While M-1121 is orally active, its permeability characteristics are not fully published. If solubility is optimized and absorption is still low, consider an in vitro permeability assay (e.g., Caco-2) to investigate potential permeability limitations.[12][13][14][15][16]

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters of M-1121 in female C57BL/6 mice.

Table 1: Single-Dose Pharmacokinetic Parameters of M-1121 in Mice[1]

ParameterIV Administration (1 mg/kg)Oral Gavage (5 mg/kg)
Dose (mg/kg) 15
Cmax (ng/mL) -4153
AUC₀₋∞ (ng*h/mL) 882643567
t½ (h) 2.53.2
CL (mL/min/kg) 1.9-
Vdss (L/kg) 0.2-
Oral Bioavailability (F%) -49.4%
  • Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Experimental Protocols

Protocol 1: Preparation of M-1121 Oral Suspension (0.5% MC + 0.2% Tween 80)

Materials:

  • M-1121 powder

  • Methyl cellulose (MC)

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Stir plate and magnetic stir bar

  • Homogenizer or sonicator (recommended)

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of vehicle, add 0.5 g of methyl cellulose to approximately 90 mL of purified water that is being stirred.

    • Heat the mixture slightly (to ~40-50°C) while stirring to aid the dissolution of methyl cellulose.

    • Once the methyl cellulose is fully dissolved, allow the solution to cool to room temperature.

    • Add 0.2 g (or 0.2 mL) of Tween 80 to the solution.

    • Add purified water to bring the final volume to 100 mL and mix thoroughly.

  • Prepare the M-1121 Suspension:

    • Calculate the required amount of M-1121 and vehicle for your study. For a 5 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration required is 0.5 mg/mL.

    • Weigh the M-1121 powder and add it to the appropriate volume of the prepared vehicle.

    • Mix vigorously using a vortex mixer.

    • For improved homogeneity and reduced particle size, use a homogenizer or sonicator until a fine, uniform suspension is achieved.

    • Continuously stir the suspension during dose administration to ensure each animal receives a consistent dose.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Animal Model:

  • Female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Animals should be housed with a 12-hour light/dark cycle and given access to standard chow and water ad libitum.

Procedure:

  • Acclimatization and Fasting:

    • Allow animals to acclimate for at least 3 days before the study.

    • Fast the mice overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume.

    • Oral (PO) Group: Administer the M-1121 suspension (e.g., at 5 mg/kg) via oral gavage. The recommended maximum volume is 10 mL/kg.

    • Intravenous (IV) Group: For determination of absolute bioavailability, administer M-1121 in a suitable IV formulation (e.g., 10% NMP, 10% Solutol® HS15, and 80% saline) via the tail vein (e.g., at 1 mg/kg).[1]

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points.

    • Suggested time points for PO dosing: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Suggested time points for IV dosing: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store at -80°C until analysis.

    • Quantify the concentration of M-1121 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters including Cmax, Tmax, AUC, and t½.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

M1121_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Recruits MLL-Fusion to MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Menin Binds to DNA DNA Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Drives M1121 M-1121 M1121->Inhibition Inhibition->MLL_Fusion Blocks Interaction

Caption: M-1121 Mechanism of Action.

Bioavailability_Workflow cluster_formulation Formulation & Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Prepare M-1121 Suspension (0.5% MC + 0.2% Tween 80) B Fast Animals & Weigh A->B C Administer via Oral Gavage B->C D Collect Blood Samples (Serial Time Points) C->D E Process to Plasma D->E F Quantify M-1121 via LC-MS/MS E->F G Calculate PK Parameters (AUC, Cmax, t½) F->G H Determine Oral Bioavailability (F%) G->H

Caption: Experimental Workflow for an Oral Bioavailability Study.

Troubleshooting_Logic box_node box_node Start Low or Variable Bioavailability? Check_Formulation Is Formulation Homogenous? Start->Check_Formulation Check_Dosing Is Gavage Technique Correct? Check_Formulation->Check_Dosing Yes Fix_Formulation Action: Improve Mixing (Homogenize/Sonicate) Check_Formulation->Fix_Formulation No Check_Solubility Is Dissolution the Limiting Factor? Check_Dosing->Check_Solubility Yes Fix_Dosing Action: Standardize Training & Technique Check_Dosing->Fix_Dosing No Improve_Solubility Action: Reduce Particle Size or Test New Formulations Check_Solubility->Improve_Solubility Yes Success Problem Resolved Check_Solubility->Success No Fix_Formulation->Check_Dosing Fix_Dosing->Check_Solubility Improve_Solubility->Success

Caption: Troubleshooting Logic for M-1121 Oral Dosing.

References

M-1121 Covalent Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for M-1121 covalent binding assays. The information is designed to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section is organized in a question-and-answer format to address common pitfalls in M-1121 covalent binding assays.

1. Fluorescence Polarization (FP) Assay Issues

Question: We are observing a low signal-to-noise ratio and high variability in our Menin-MLL fluorescence polarization assay with M-1121. What are the potential causes and solutions?

Answer: A low signal-to-noise ratio in an FP assay can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Fluorescent Signal: The fluorescence intensity of your labeled MLL peptide (tracer) should be at least three times the background fluorescence of the buffer and microplate.

    • Solution: Increase the tracer concentration. However, ensure the tracer concentration remains below the Kd of the Menin-MLL interaction to avoid ligand depletion effects.

  • High Background Fluorescence: Contaminants in the buffer or non-specific binding of the tracer to the microplate can increase background noise.

    • Solution: Use high-purity buffer components and black, low-binding microplates. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer to reduce non-specific binding.

  • Inaccurate Instrument Settings: Incorrect excitation and emission wavelengths or improper gain settings can lead to poor signal detection.

    • Solution: Verify that the instrument settings match the spectral properties of your fluorophore. Optimize the gain to maximize the signal without saturating the detector.

  • Precipitation of M-1121 or Protein: Poor solubility of M-1121 or aggregation of the Menin protein can interfere with the assay.

    • Solution: Confirm the solubility of M-1121 in the final assay buffer. Ensure the Menin protein is properly folded and stored. Consider including a small percentage of DMSO (e.g., 1-5%) in the final assay volume to improve compound solubility, but be mindful of its potential effects on protein stability and binding.

2. LC-MS/MS Analysis Problems

Question: We are having difficulty confirming the covalent modification of Menin by M-1121 using LC-MS/MS. The expected mass shift is not consistently observed. What could be the issue?

Answer: Failure to consistently detect the M-1121-Menin adduct can be due to several factors related to sample preparation and the analysis itself.

  • Incomplete Covalent Reaction: The incubation time may be insufficient for the covalent bond to form.

    • Solution: Increase the incubation time of M-1121 with the Menin protein. It is crucial to perform a time-course experiment to determine the optimal incubation time for maximal adduct formation.

  • Sample Degradation: The M-1121-Menin adduct may be unstable under the sample preparation or LC-MS/MS conditions.

    • Solution: Minimize sample processing times and keep samples at a low temperature. Use a sample buffer that maintains the stability of the protein adduct.

  • Low Abundance of the Adduct: The concentration of the covalent adduct may be below the limit of detection of the mass spectrometer.

    • Solution: Increase the concentration of M-1121 and/or Menin in the reaction. Optimize the ionization efficiency of the adduct in the mass spectrometer.

  • Interference from Unbound M-1121: A high concentration of unbound M-1121 can suppress the ionization of the protein adduct.

    • Solution: Remove excess unbound M-1121 after the incubation step using a desalting column or dialysis.

3. Cellular Thermal Shift Assay (CETSA) Challenges

Question: Our CETSA results for M-1121 target engagement are inconsistent. We are not seeing a clear thermal shift upon M-1121 treatment. What are the common pitfalls?

Answer: Inconsistent CETSA results can arise from issues with cell handling, heating, or protein detection.

  • Suboptimal Heating Conditions: The temperature range and duration of heating are critical for observing a thermal shift.

    • Solution: Perform a temperature gradient experiment to determine the optimal melting temperature of Menin in your cell line. The heating time should be consistent across all samples.

  • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of soluble protein and can introduce variability.

    • Solution: Ensure complete cell lysis by using an appropriate lysis buffer and technique (e.g., freeze-thaw cycles, sonication).

  • Low Target Protein Expression: If the endogenous level of Menin is low in your cell line, detecting a clear signal can be challenging.

    • Solution: Use a cell line with higher Menin expression or consider overexpressing a tagged version of Menin.

  • Variability in Protein Loading: Unequal protein loading in the downstream detection step (e.g., Western blot) is a common source of error.

    • Solution: Accurately quantify the total protein concentration in each lysate and ensure equal loading. Always include a loading control in your Western blot analysis.

II. Frequently Asked Questions (FAQs)

1. General M-1121 and Covalent Binding

  • What is the mechanism of action of M-1121? M-1121 is a covalent inhibitor of the Menin-MLL protein-protein interaction.[1][2][3][4] It forms a covalent bond with Cysteine 329 in the MLL binding pocket of the Menin protein.[1][2][3][4] This disrupts the interaction between Menin and MLL fusion proteins, which are key drivers in certain types of leukemia.[1][2][3][4]

  • Why is confirming covalent binding important? Confirming covalent binding is crucial to verify that M-1121 is acting through its intended mechanism. This helps in interpreting structure-activity relationships and understanding the compound's potency and duration of action.

  • What are the key advantages of a covalent inhibitor like M-1121? Covalent inhibitors can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent inhibitors.[5][6][7]

2. Assay-Specific Questions

  • In the FP assay, what controls should I include? Essential controls for an FP assay include:

    • No protein control: To determine the baseline polarization of the free fluorescent tracer.

    • No inhibitor control: To measure the maximum polarization when the tracer is bound to the protein.

    • A known non-covalent Menin-MLL inhibitor: As a positive control for inhibition.

  • How can I be sure that the observed mass shift in my LC-MS/MS experiment is due to covalent binding and not just non-covalent association? To confirm covalent binding, the protein-inhibitor complex should remain intact under denaturing conditions during sample preparation and LC-MS analysis. Non-covalently bound inhibitors will typically dissociate under these conditions.

  • What is the purpose of an IC50 shift assay for covalent inhibitors like M-1121? An IC50 shift assay, where the inhibitor is pre-incubated with the target for different lengths of time, is a key indicator of time-dependent inhibition, a hallmark of covalent inhibitors.[8][9][10][11] A decrease in the IC50 value with longer pre-incubation times suggests covalent bond formation.[8][9][10][11]

  • How can I investigate potential off-target effects of M-1121? Off-target effects can be investigated using several methods:

    • Proteome-wide profiling: Techniques like activity-based protein profiling (ABPP) can identify other cellular proteins that M-1121 covalently binds to.

    • Kinase profiling: Screening M-1121 against a panel of kinases can identify any unintended inhibitory activity.

    • Cellular assays with knockout or mutant cell lines: Assessing the activity of M-1121 in cells lacking the intended target (Menin) or expressing a mutant version (e.g., C329S) can help differentiate on-target from off-target effects.[12][13][14][15]

III. Experimental Protocols

1. Menin-MLL Fluorescence Polarization (FP) Competition Assay

This protocol is designed to measure the ability of M-1121 to disrupt the interaction between Menin and a fluorescently labeled MLL peptide.

Materials:

  • Purified full-length Menin protein

  • Fluorescently labeled MLL peptide (e.g., FAM-MLL)

  • M-1121

  • Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

  • 384-well black, low-binding microplates

Procedure:

  • Prepare a serial dilution of M-1121 in the assay buffer.

  • Add a fixed concentration of Menin protein to all wells except the "no protein" controls.

  • Add the serially diluted M-1121 or vehicle control (e.g., DMSO) to the wells containing Menin.

  • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of the fluorescently labeled MLL peptide to all wells.

  • Incubate for another 30 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Calculate the percent inhibition for each M-1121 concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. LC-MS/MS Confirmation of Covalent Adduct Formation

This protocol is for confirming the covalent binding of M-1121 to Menin by detecting the mass of the resulting adduct.

Materials:

  • Purified full-length Menin protein

  • M-1121

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., high concentration of a reducing agent like DTT or a primary amine)

  • LC-MS/MS system with a high-resolution mass spectrometer

Procedure:

  • Incubate a known concentration of Menin protein with an excess of M-1121 in the reaction buffer for a specified time.

  • As a control, incubate Menin protein with vehicle (e.g., DMSO) under the same conditions.

  • (Optional) Quench the reaction to stop further covalent modification.

  • Remove excess unbound M-1121 using a desalting column.

  • Analyze the samples by LC-MS/MS.

  • Deconvolute the mass spectra to determine the intact mass of the Menin protein in both the control and M-1121-treated samples.

  • A mass increase in the M-1121-treated sample corresponding to the molecular weight of M-1121 confirms covalent adduct formation.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses the target engagement of M-1121 with Menin in intact cells.[16][17][18][19][20]

Materials:

  • Cells expressing Menin (e.g., MV4-11)

  • M-1121

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and anti-Menin antibody

Procedure:

  • Treat cells with various concentrations of M-1121 or vehicle control for a specified time in culture.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Menin in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the M-1121-treated samples indicates target engagement.

IV. Data Presentation

Table 1: Troubleshooting Summary for M-1121 Assays

Assay Common Pitfall Potential Cause Recommended Solution
Fluorescence Polarization Low Signal-to-Noise RatioInsufficient tracer signal, high background, incorrect instrument settings, compound/protein precipitation.Increase tracer concentration, use low-binding plates, optimize instrument settings, verify solubility.
LC-MS/MS Inconsistent Adduct DetectionIncomplete reaction, sample degradation, low adduct abundance, interference from unbound compound.Increase incubation time, optimize sample handling, increase reactant concentrations, remove excess compound.
CETSA No Clear Thermal ShiftSuboptimal heating, inefficient lysis, low target expression, unequal protein loading.Optimize temperature gradient, ensure complete lysis, use high-expressing cells, quantify and normalize protein loading.

V. Visualizations

M1121_Mechanism_of_Action M-1121 Mechanism of Action cluster_Menin_MLL Menin-MLL Complex cluster_Leukemogenesis Leukemogenesis Menin Menin MLL MLL Fusion Protein Menin->MLL Protein-Protein Interaction HOXA9 HOXA9 Gene Upregulation Menin->HOXA9 MEIS1 MEIS1 Gene Upregulation Menin->MEIS1 Cys329 Cys329 Leukemia Leukemic Cell Proliferation HOXA9->Leukemia MEIS1->Leukemia M1121 M-1121 M1121->Menin Covalent Bond Formation (at Cys329) FP_Assay_Workflow Fluorescence Polarization (FP) Assay Workflow A Prepare M-1121 Serial Dilution C Incubate with M-1121 A->C B Add Menin Protein B->C D Add Fluorescent MLL Peptide (Tracer) C->D E Incubate to Equilibrium D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G Troubleshooting_Logic Troubleshooting Logic for Inconsistent Assay Results Start Inconsistent Assay Results Check_Compound Verify M-1121 Integrity (Solubility, Purity, Storage) Start->Check_Compound Check_Reagents Assess Assay Reagents (Protein Quality, Buffer Prep) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Incubation Times, Concentrations) Start->Check_Protocol Check_Instrument Validate Instrument Performance & Settings Start->Check_Instrument Resolve Problem Resolved Check_Compound->Resolve Issue Found & Corrected Consult Consult Technical Support Check_Compound->Consult No Issue Found Check_Reagents->Resolve Issue Found & Corrected Check_Reagents->Consult No Issue Found Check_Protocol->Resolve Issue Found & Corrected Check_Protocol->Consult No Issue Found Check_Instrument->Resolve Issue Found & Corrected Check_Instrument->Consult No Issue Found

References

Adjusting M-1121 treatment schedule for toxicity in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M-1121 in mouse models of MLL-rearranged leukemia. The information is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and how does it work?

A1: M-1121 is an orally active, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] It works by binding to cysteine 329 in the MLL binding pocket of menin, thereby disrupting the menin-MLL interaction that is crucial for the survival of leukemia cells with MLL rearrangements.[1][2][3][4][5] This inhibition leads to the downregulation of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][4][5]

Q2: What is the recommended dose of M-1121 in mice?

A2: In preclinical studies using xenograft models of MLL-rearranged leukemia, M-1121 has been shown to be effective at doses of 100 mg/kg and 300 mg/kg administered orally (p.o.) once daily.[4] At 100 mg/kg daily for 26 days, M-1121 demonstrated significant antitumor activity without causing weight loss or other observable signs of toxicity in mice.[5] The 300 mg/kg dose has been associated with complete tumor regression.[4]

Q3: Is M-1121 generally well-tolerated in mice?

A3: Yes, preclinical studies have indicated that M-1121 and similar menin-MLL inhibitors are generally well-tolerated in mice at therapeutic doses.[4][5] Studies with related menin-MLL inhibitors, MI-463 and MI-503, showed no significant decrease in body weight, organ weight, or evidence of tissue damage after 10 days of treatment. Furthermore, these inhibitors did not appear to impair normal hematopoiesis.

Q4: What is the mechanism of M-1121's effect on tumor cells?

A4: M-1121 inhibits the menin-MLL interaction, which is critical for the expression of oncogenic genes such as HOXA9 and MEIS1 in MLL-rearranged leukemia. By disrupting this interaction, M-1121 leads to a dose-dependent downregulation of these genes, which in turn inhibits the proliferation of leukemia cells and can induce their differentiation.[1][2][4][5]

Troubleshooting Guide: Managing Potential Toxicity

While M-1121 is generally well-tolerated, it is crucial to monitor animals for any signs of toxicity. This guide provides a systematic approach to identifying and managing potential adverse effects.

Potential Signs of Toxicity and Recommended Actions
Potential Sign of Toxicity Observation Parameter Severity Level Recommended Action
Weight Loss Percentage of body weight change from baselineMild: 5-10% weight loss- Increase frequency of monitoring to daily.- Ensure easy access to food and water.- Consider providing supplemental nutrition.
Moderate: 10-15% weight loss- Reduce M-1121 dose by 25-50%.- Continue daily monitoring.- Consult with a veterinarian.
Severe: >15% weight loss- Discontinue M-1121 treatment immediately.- Provide supportive care as advised by a veterinarian.- Consider humane euthanasia if animal is moribund.
Reduced Activity General motor activity, response to stimuliMild: Slightly decreased movement- Monitor closely.- Ensure no other clinical signs are present.
Moderate to Severe: Lethargy, hunched posture, minimal response- Reduce M-1121 dose or interrupt treatment.- Perform a full clinical assessment.- Consult with a veterinarian.
Changes in Appearance Fur condition, eye appearanceMild to Moderate: Piloerection (ruffled fur), half-closed eyes- Monitor for other signs of toxicity.- Ensure proper housing and environmental conditions.
Severe: Persistent piloerection, porphyrin staining around eyes- Interrupt M-1121 treatment.- Conduct a thorough health evaluation.- Seek veterinary guidance.
Abnormal Blood Parameters Complete Blood Count (CBC) and Blood ChemistryMild deviations from baseline - Repeat blood work to confirm.- Monitor for trends.
Significant deviations from baseline - Interrupt or discontinue M-1121 treatment.- Investigate potential organ toxicity (e.g., liver, kidney).- Consult with a toxicologist or veterinarian.

Experimental Protocols

Protocol for Monitoring Toxicity of M-1121 in Mice

1. Animal Model:

  • Use an appropriate mouse strain for your xenograft model (e.g., SCID, NSG).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

  • Prepare M-1121 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).[5]

  • Administer the desired dose (e.g., 100 mg/kg) once daily.

3. Monitoring:

  • Daily:

    • Observe each animal for clinical signs of toxicity, including changes in posture, activity level, and overall appearance.

    • Check for signs of dehydration or malnutrition.

  • Three times per week:

    • Record the body weight of each animal.

  • Weekly (or as needed):

    • Perform blood collection via a suitable method (e.g., saphenous vein) for Complete Blood Count (CBC) and serum chemistry analysis.

      • CBC Parameters: White blood cell count (WBC), red blood cell count (RBC), hemoglobin, hematocrit, platelet count.

      • Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine.

4. Data Analysis and Intervention:

  • Calculate the percentage of body weight change for each animal relative to its baseline weight at the start of treatment.

  • Compare hematological and serum chemistry values to baseline or control group values.

  • Implement the dose adjustments or treatment interruptions as outlined in the "Potential Signs of Toxicity and Recommended Actions" table if toxicity is observed.

5. Necropsy and Histopathology:

  • At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy.

  • Collect major organs (liver, kidneys, spleen, heart, lungs) and fix in 10% neutral buffered formalin for histopathological analysis to assess for any microscopic signs of toxicity.

Visualizations

M-1121 Signaling Pathway

M1121_Signaling_Pathway M-1121 Mechanism of Action cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA DNA MLL->DNA Binds to HOXA9_MEIS1 HOXA9 / MEIS1 Gene Transcription DNA->HOXA9_MEIS1 Leads to Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives M1121 M-1121 M1121->Menin Covalently Binds & Inhibits Interaction Toxicity_Monitoring_Workflow M-1121 Toxicity Monitoring Workflow cluster_treatment Treatment Phase cluster_assessment Toxicity Assessment cluster_end Study Conclusion start Start M-1121 Treatment daily_monitoring Daily Monitoring: - Clinical Signs - General Health start->daily_monitoring weekly_monitoring Weekly Monitoring: - Body Weight - Blood Collection (CBC, Chemistry) daily_monitoring->weekly_monitoring toxicity_check Toxicity Observed? weekly_monitoring->toxicity_check no_toxicity No Significant Toxicity toxicity_check->no_toxicity No adjust_treatment Adjust Treatment Schedule (Dose Reduction / Interruption) toxicity_check->adjust_treatment Yes no_toxicity->daily_monitoring end_study End of Study no_toxicity->end_study adjust_treatment->daily_monitoring adjust_treatment->end_study necropsy Necropsy and Histopathology end_study->necropsy

References

M-1121 quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control, purity assessment, and troubleshooting of experiments involving M-1121, a covalent inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and what is its mechanism of action?

M-1121 is an orally active, covalent inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] It works by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.[3][4] This inhibition disrupts the menin-MLL interaction, which is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[5][6][7] The downstream effect is the dose-dependent downregulation of genes such as HOXA9 and MEIS1, leading to the inhibition of cell growth in leukemia cell lines with MLL rearrangements.[1][3][4]

Q2: How should I store and handle M-1121?

M-1121 is typically supplied as a solid powder. For long-term storage, it is recommended to store the solid compound at -20°C for months to years. For short-term storage, 0-4°C is acceptable for days to weeks.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[2]

Q3: What is the recommended solvent for dissolving M-1121?

For in vitro experiments, M-1121 can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies in mice, a formulation of 10% NMP and 10% Solutol in PEG300 has been used.[4] When preparing solutions, it is crucial to ensure the compound is fully dissolved. If precipitation occurs, gentle warming and vortexing may help.

Q4: What is the expected purity of M-1121 from a commercial supplier?

Commercial suppliers typically provide M-1121 with a purity of >98%, often confirmed by methods like HPLC.[2] It is always recommended to refer to the Certificate of Analysis (CoA) provided with the specific lot of the compound for precise purity information.[2]

Quality Control and Purity Assessment

It is crucial for researchers to perform their own quality control to ensure the identity and purity of M-1121 before conducting experiments.

Q5: How can I verify the purity of my M-1121 sample?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules like M-1121.[8][9] By comparing the resulting chromatogram with a reference standard, you can confirm the identity and purity. The presence of unexpected peaks may indicate impurities.[8]

Q6: What other analytical techniques can be used for quality control?

Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of M-1121, providing further evidence of its identity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the compound. The proton NMR (¹H NMR) spectrum should be consistent with the known structure of M-1121.[4]

Table 1: Physicochemical and Quality Control Parameters for M-1121
ParameterValue/MethodReference
Appearance Solid powder[2]
Purity (typical) >98%[2]
Molecular Formula C₄₂H₅₇FN₆O₆S[2]
Molecular Weight 813.01 g/mol [2]
Recommended QC Methods HPLC, LC-MS, ¹H NMR[4][8]

Troubleshooting Guides

Solubility Issues

Q7: My M-1121 is not dissolving properly in my experimental buffer. What should I do?

  • Problem: M-1121 may have limited solubility in aqueous buffers.

  • Solution:

    • Ensure your stock solution in DMSO is at a high enough concentration.

    • When diluting the DMSO stock into your aqueous buffer, do so dropwise while vortexing to prevent precipitation.

    • The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

    • If solubility issues persist, consider using a different buffer system or adding a small amount of a biocompatible surfactant, if your experimental setup allows.

In Vitro Cell-Based Assay Troubleshooting

Q8: I am not observing the expected anti-proliferative effect of M-1121 on my MLL-rearranged leukemia cells.

  • Problem: Lack of biological activity can be due to several factors.

  • Troubleshooting Steps:

    • Verify Cell Line: Confirm that your cell line indeed has an MLL rearrangement. M-1121 is highly selective for MLL-rearranged cells and shows little to no activity in wild-type MLL cell lines.[3][4]

    • Check Compound Integrity: Ensure your M-1121 stock solution is not degraded. Prepare a fresh stock solution from the solid compound.

    • Optimize Concentration and Incubation Time: M-1121 has been shown to be effective at nanomolar concentrations with incubation times of 24 hours or longer.[1] Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the inhibitor.[10]

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses.[11]

Q9: I am observing high variability in my cell viability assay results.

  • Problem: Inconsistent results can obscure the true effect of the compound.

  • Troubleshooting Steps:

    • Consistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.

    • Proper Mixing: Thoroughly mix the cell suspension before plating and ensure the compound is evenly distributed in the media.

    • Edge Effects: Be mindful of "edge effects" in microplates. It is good practice to not use the outer wells for experimental conditions or to fill them with sterile PBS to maintain humidity.

    • Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., CellTiter-Glo®).[4]

Table 2: M-1121 In Vitro Activity Troubleshooting
IssuePossible CauseRecommended Action
No inhibition of cell proliferationIncorrect cell line (wild-type MLL)Use a validated MLL-rearranged cell line (e.g., MV4;11, MOLM-13).[4]
Degraded compoundPrepare a fresh stock solution of M-1121.
Suboptimal assay conditionsPerform a dose-response and time-course experiment.
High variability in resultsInconsistent cell seedingEnsure a homogenous cell suspension and accurate pipetting.
Edge effects in plateAvoid using outer wells for experimental samples.
Reagent issuesUse fresh and properly stored assay reagents.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile (MeCN).

  • Sample Preparation: Prepare a 1 mg/mL solution of M-1121 in MeCN.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Gradient: A linear gradient from 10% to 100% Solvent B over 8 minutes.

    • Flow Rate: As recommended for the column.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram. A single major peak should be observed, with the area of this peak representing the purity of the compound.

Protocol 2: In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare serial dilutions of M-1121 in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Add the diluted M-1121 to the appropriate wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 days.[4]

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

M1121_Mechanism_of_Action cluster_Menin_MLL Menin-MLL Complex cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Cys329 Cys329 M1121 M-1121 M1121->Menin Covalent Bond Formation Gene_Expression HOXA9/MEIS1 Expression M1121->Gene_Expression Downregulation Cell_Growth Leukemic Cell Growth Gene_Expression->Cell_Growth Promotes Gene_Expression->Cell_Growth Inhibition Menin_MLL Menin_MLL Menin_MLL->Gene_Expression Upregulation

Caption: Mechanism of action of M-1121.

Experimental_Workflow cluster_QC Quality Control cluster_In_Vitro In Vitro Experiment QC_HPLC HPLC Purity Check Stock_Prep Prepare M-1121 Stock (DMSO) QC_HPLC->Stock_Prep QC_LCMS LC-MS Identity Check QC_LCMS->Stock_Prep QC_NMR NMR Structure Verification QC_NMR->Stock_Prep Treatment Treat Cells with M-1121 Stock_Prep->Treatment Cell_Culture Culture MLL-rearranged Cells Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., CTG) Treatment->Viability_Assay Data_Analysis Analyze Dose-Response (IC50) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for M-1121.

References

Validation & Comparative

A Head-to-Head Comparison of M-1121 and Ziftomenib for the Treatment of MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for MLL-rearranged (MLLr) leukemias is rapidly evolving, with a new class of targeted therapies, the menin-MLL inhibitors, showing significant promise. This guide provides a detailed comparison of two such inhibitors: M-1121, a preclinical covalent inhibitor, and ziftomenib (KO-539), a clinical-stage inhibitor that has received FDA approval. This comparison is based on currently available preclinical and clinical data.

Executive Summary

Both M-1121 and ziftomenib are potent and selective inhibitors of the menin-MLL protein-protein interaction, a critical driver of leukemogenesis in MLLr and NPM1-mutant acute leukemias. By disrupting this interaction, both compounds effectively downregulate the expression of key oncogenic genes, HOXA9 and MEIS1, leading to cell differentiation and apoptosis in leukemia cells.

M-1121 has demonstrated robust preclinical efficacy, showing potent inhibition of MLLr cell line proliferation and tumor regression in mouse models. Ziftomenib has progressed further into clinical development, with data from multiple clinical trials demonstrating its efficacy and manageable safety profile in heavily pretreated patients with relapsed or refractory acute myeloid leukemia (AML). A key distinction is their binding mechanism: M-1121 is a covalent inhibitor, forming a permanent bond with its target, while ziftomenib is a reversible inhibitor. To date, no head-to-head comparative studies of M-1121 and ziftomenib have been published. Furthermore, publicly available information on the clinical development status of M-1121 is limited, with no registered clinical trials found.

Mechanism of Action

Both M-1121 and ziftomenib target the protein-protein interaction between menin and the MLL1 fusion protein (or wild-type MLL in the context of NPM1 mutations). This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[1][2]

  • M-1121 is a covalent inhibitor that forms an irreversible bond with Cysteine 329 in the MLL binding pocket of menin.[3][4][5] This covalent binding leads to sustained inhibition of the menin-MLL interaction.

  • Ziftomenib is a potent, selective, and orally active reversible inhibitor of the menin-MLL interaction.[6] It binds to a pocket on the menin protein, physically preventing its association with KMT2A (MLL).[6]

The disruption of the menin-MLL complex by both inhibitors leads to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemia cells.[3][7]

Preclinical Performance

Cell Viability (IC50)

Both M-1121 and ziftomenib have demonstrated potent and selective activity against MLLr leukemia cell lines in vitro.

Cell LineMLL StatusM-1121 IC50 (nM)[4][8]Ziftomenib IC50 (nM)[3]
MV4;11MLL-AF410<25
MOLM-13MLL-AF952<25
OCI-AML2MLL-AF9Not Reported<25
OCI-AML3NPM1-mutantNot Reported<25
HL-60MLL wild-type>10,000>2,500
NB4MLL wild-type>10,000>2,500

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.

In Vivo Efficacy

M-1121: In a subcutaneous xenograft model using MV4;11 cells, oral administration of M-1121 led to complete and long-lasting tumor regression.[4] M-1121 is orally bioavailable and has shown potent antitumor activity in both subcutaneous and disseminated models of MLLr leukemia.[4][9]

Ziftomenib: Preclinical studies in patient-derived xenograft (PDX) models of MLLr and NPM1-mutant AML have shown that ziftomenib significantly reduces leukemia burden and improves survival.[7]

Clinical Performance (Ziftomenib)

Ziftomenib has been evaluated in several clinical trials, most notably the KOMET-001 study (NCT04067336), a Phase 1/2 trial in patients with relapsed or refractory AML.[10][11][12]

Clinical TrialPatient PopulationKey Findings
KOMET-001 (Phase 1/2) R/R AML with NPM1 mutation or KMT2A (MLL) rearrangement- Recommended Phase 2 dose (RP2D) of 600 mg once daily.- In patients with NPM1-mutant AML treated at 600 mg, the complete remission (CR) rate was 30%.[13]- The overall response rate (ORR) was 33%, with a median duration of 4.6 months.[14]- Manageable safety profile, with differentiation syndrome being a notable adverse event.[14]
KOMET-007 (Phase 1a/b) Newly diagnosed NPM1-mutant or KMT2A-rearranged AML- Combination with standard-of-care chemotherapy (7+3) showed a CR rate of 100% in newly diagnosed NPM1-mutant AML patients (n=5).

Safety Profile of Ziftomenib: The most common treatment-emergent adverse events of grade 3 or higher in the KOMET-001 trial included anemia, febrile neutropenia, and thrombocytopenia.[14] Differentiation syndrome was observed in 25% of patients and was manageable.[14]

Signaling Pathway and Experimental Workflow Diagrams

MLLr_Leukemia_Signaling_Pathway cluster_nucleus Nucleus cluster_MLL_complex MLL Complex cluster_target_genes Target Gene Upregulation cluster_downstream_effectors Downstream Effectors MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction MLL_Complex_Binding Binds to Target Gene Promoters MLL_Fusion->MLL_Complex_Binding LEDGF LEDGF Menin->LEDGF Menin->MLL_Complex_Binding LEDGF->MLL_Complex_Binding DNA HOXA9 HOXA9 DNA->HOXA9 MEIS1 MEIS1 DNA->MEIS1 MLL_Complex_Binding->DNA Menin_MLL_Inhibitor M-1121 / Ziftomenib Menin_MLL_Inhibitor->Menin Inhibits Interaction FLT3 FLT3 HOXA9->FLT3 BCL2 BCL2 HOXA9->BCL2 c_MYB c-MYB HOXA9->c_MYB CDK6 CDK6 MEIS1->CDK6 MEIS1->c_MYB Leukemic_Phenotype Leukemic Phenotype (Proliferation, Survival, Block in Differentiation) FLT3->Leukemic_Phenotype BCL2->Leukemic_Phenotype CDK6->Leukemic_Phenotype c_MYB->Leukemic_Phenotype

Caption: MLL-rearranged Leukemia Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Assays cluster_in_vivo In Vivo Experiments Cell_Lines MLLr Leukemia Cell Lines (e.g., MV4;11, MOLM-13) Treatment Treat with M-1121 or Ziftomenib (Dose-Response) Cell_Lines->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Treatment->Gene_Expression end End Viability->end Apoptosis->end Gene_Expression->end Xenograft Establish Xenograft Model (e.g., MV4;11 cells in mice) In_Vivo_Treatment Oral Administration of M-1121 or Ziftomenib Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume and Survival In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->end start Start start->Cell_Lines start->Xenograft

Caption: Preclinical Experimental Workflow.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed MLLr leukemia cell lines (e.g., MV4;11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: Add serial dilutions of M-1121 or ziftomenib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat MLLr leukemia cells with M-1121 or ziftomenib at various concentrations for 24-72 hours.

  • Cell Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis (qRT-PCR)
  • RNA Isolation: Treat MLLr leukemia cells with M-1121 or ziftomenib. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

M-1121 and ziftomenib represent a promising new class of targeted therapies for MLLr leukemias. While M-1121 has shown compelling preclinical activity, its clinical development status remains to be clarified. Ziftomenib, on the other hand, has already demonstrated clinical benefit and has been approved for use in a specific patient population, marking a significant advancement in the treatment of this challenging disease.

Future research should focus on:

  • Direct comparative studies of M-1121 and ziftomenib to better understand their relative efficacy and safety.

  • Investigation into the clinical potential of M-1121.

  • Exploration of combination therapies involving menin-MLL inhibitors with other targeted agents or standard chemotherapy to overcome resistance and improve patient outcomes.

  • Further elucidation of the downstream signaling pathways affected by menin-MLL inhibition to identify new therapeutic targets and biomarkers of response.

References

A Head-to-Head Comparison of Covalent M-1121 and Non-Covalent Menin Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for acute leukemias characterized by KMT2A (MLL) rearrangements or NPM1 mutations is rapidly evolving with the advent of menin inhibitors. These targeted agents disrupt the critical interaction between menin and the KMT2A protein complex, a key driver of leukemogenesis in these subtypes. This guide provides a detailed head-to-head comparison of the covalent menin inhibitor M-1121 and prominent non-covalent menin inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their development.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Menin inhibitors, as a class, function by obstructing the protein-protein interaction between menin and KMT2A (or KMT2A fusion proteins). This disruption leads to the downregulation of downstream target genes like HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation, ultimately inducing differentiation and apoptosis in malignant cells.[1][2][3] The key distinction between M-1121 and other menin inhibitors lies in their binding modality.

M-1121: A Covalent Approach

M-1121 is an orally active, covalent inhibitor of the menin-MLL interaction.[4][5] It achieves its potent and durable activity by forming a covalent bond with a specific cysteine residue (Cys329) located within the MLL binding pocket of the menin protein.[4][5] This irreversible binding offers the potential for prolonged target engagement and sustained pathway inhibition.

Non-Covalent Menin Inhibitors: A Reversible Interaction

In contrast, non-covalent inhibitors such as revumenib and ziftomenib bind to the menin protein through reversible interactions like hydrogen bonds and hydrophobic interactions.[6][7] These inhibitors occupy the MLL binding pocket on menin, physically preventing its association with KMT2A.[4][6] While their binding is not permanent, they have demonstrated significant clinical activity in patients with relapsed or refractory acute leukemias.[8][9]

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the available preclinical data for M-1121 and the non-covalent inhibitors revumenib and ziftomenib, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of Menin Inhibitors

InhibitorBinding Affinity (IC50/Ki)Cell LineGenotypeAnti-proliferative Activity (IC50)Citation(s)
M-1121 (Covalent) Not ReportedMV4;11MLL-AF410.8 nM[10]
MOLM-13MLL-AF957.2 nM[10]
KOPN-8MLL-ENL15.6 nM[10]
RS4;11MLL-AF412.3 nM[10]
Revumenib (Non-Covalent) 0.15 nM (Ki)MV4;11MLL-AF410-20 nM[11]
MOLM-13MLL-AF910-20 nM[11]
KOPN-8MLL-ENL10-20 nM[11]
RS4;11MLL-AF410-20 nM[11]
Ziftomenib (Non-Covalent) <25 nM (IC50)MV4;11MLL-AF4<25 nM[2]
MOLM-13MLL-AF9<25 nM[2]
OCI-AML3NPM1-mutant<25 nM[2]

Table 2: In Vivo Efficacy of Menin Inhibitors in Xenograft Models

InhibitorMouse ModelDosingOutcomeCitation(s)
M-1121 (Covalent) MV4;11 Subcutaneous Xenograft100 mg/kg, oral, once daily32% tumor volume reduction[12]
MV4;11 Subcutaneous Xenograft300 mg/kg, oral, once dailyComplete tumor regression in 10/10 mice[12]
Revumenib (Non-Covalent) MOLM-13 Disseminated XenograftNot specifiedSignificant survival benefit and leukemic control[13]
Ziftomenib (Non-Covalent) MV411 Xenograft50 mg/kg, oral, once dailySignificant activity against NPM1mut and MLL-r AML[2]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the DOT language.

Menin_KMT2A_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention KMT2A KMT2A-Fusion Protein Menin Menin KMT2A->Menin Binds DNA DNA Menin->DNA Targets HOXA9 HOXA9 DNA->HOXA9 Upregulates MEIS1 MEIS1 DNA->MEIS1 Upregulates Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis M1121 M-1121 (Covalent) M1121->Menin Covalently Binds & Inhibits Interaction NonCovalent Non-Covalent Inhibitors NonCovalent->Menin Reversibly Binds & Inhibits Interaction

Caption: Menin-KMT2A signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies FP Fluorescence Polarization Assay (Binding Affinity) CellViability Cell Viability Assay (IC50 Determination) FP->CellViability Identifies potent binders for qRT_PCR qRT-PCR (Gene Expression) CellViability->qRT_PCR Selects active compounds for Xenograft Xenograft Mouse Model (Efficacy) qRT_PCR->Xenograft Confirms mechanism for

Caption: General experimental workflow for evaluating menin inhibitors.

Detailed Experimental Protocols

1. Fluorescence Polarization (FP) Competitive Binding Assay

  • Objective: To determine the binding affinity of inhibitors to the menin protein.

  • Principle: This assay measures the change in polarization of a fluorescently labeled peptide (probe) that binds to menin. Unlabeled inhibitors compete with the probe for binding, causing a decrease in fluorescence polarization.

  • Protocol:

    • A fluorescently labeled peptide derived from MLL (e.g., FAM-labeled MLL peptide) is used as the probe.

    • Recombinant human menin protein is incubated with a fixed concentration of the fluorescent probe in an appropriate assay buffer (e.g., PBS with 0.01% Triton X-100 and 2% DMSO).

    • Serial dilutions of the test inhibitor (M-1121 or non-covalent inhibitors) are added to the mixture.

    • The reaction is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve. Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.[14]

2. Cell Viability Assay

  • Objective: To determine the anti-proliferative activity of inhibitors on leukemia cell lines.

  • Protocol:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a specific density.

    • Cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO).

    • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Absorbance or luminescence is measured using a microplate reader.

    • IC50 values, the concentration of inhibitor required to inhibit cell growth by 50%, are calculated from the dose-response curves.

3. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the effect of inhibitors on the expression of menin-KMT2A target genes.

  • Protocol:

    • Leukemia cells are treated with the inhibitor at various concentrations for a specific time.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

    • qRT-PCR is performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.[10]

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.

  • Protocol:

    • Immunodeficient mice (e.g., SCID or NSG mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MV4;11).

    • Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment and vehicle control groups.

    • The inhibitor is administered orally at specified doses and schedules.

    • Tumor volume (for subcutaneous models) or leukemic burden in peripheral blood/bone marrow (for disseminated models) is monitored regularly.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors or tissues are collected for further analysis (e.g., pharmacodynamic marker assessment).[10]

Conclusion

Both covalent (M-1121) and non-covalent menin inhibitors have demonstrated potent preclinical activity against acute leukemias with KMT2A rearrangements or NPM1 mutations. M-1121's covalent mechanism of action offers the potential for durable target inhibition, which has translated to complete tumor regression in preclinical models at higher doses.[12] Non-covalent inhibitors like revumenib and ziftomenib have also shown strong efficacy and have advanced into clinical trials, with revumenib recently receiving FDA approval.[1][8][9] The choice between a covalent and a non-covalent approach may depend on factors such as the desired duration of action, potential for off-target effects, and the development of resistance mechanisms. Further head-to-head clinical studies will be crucial to fully elucidate the comparative therapeutic potential of these promising new agents in the treatment of acute leukemia.

References

Validating M-1121 On-Target Effects with CRISPR-Cas9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the on-target efficacy of a novel therapeutic agent is a critical step. This guide provides a comprehensive comparison of M-1121, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other emerging alternatives. We delve into the use of CRISPR-Cas9 as a powerful tool for validating the on-target effects of M-1121 and present supporting experimental data and detailed protocols to aid in your research.

M-1121 is an investigational small molecule that covalently binds to Cysteine 329 in the MLL binding pocket of menin, effectively disrupting the menin-MLL interaction.[1][2][3][4] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream targets like HOXA9 and MEIS1, leading to the development of acute leukemias.[5][6][7] By inhibiting this interaction, M-1121 demonstrates a clear mechanism-based anti-leukemic effect.[2][4]

Performance Comparison: M-1121 vs. Alternatives

The landscape of menin-MLL inhibitors is rapidly evolving, with several candidates in clinical development. This section provides a comparative overview of M-1121 against two other prominent inhibitors: Revumenib (SNDX-5613) and Ziftomenib (KO-539). The data presented below is collated from various preclinical studies and clinical trials to offer a snapshot of their relative potency and efficacy.

Table 1: In Vitro Potency of Menin Inhibitors in MLL-Rearranged Leukemia Cell Lines
CompoundCell LineIC50 (nM)Reference
M-1121 MV4;1110.3[8]
MOLM-1351.5[8]
Revumenib MV4;1145.5 - 341[9]
MOLM-1310 - 20[1]
Ziftomenib MV4;11<25[10]
MOLM-13<25[10]
OCI-AML2<25[10]
Table 2: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory Acute Leukemia
CompoundClinical TrialPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateReference
Revumenib AUGMENT-101KMT2A-rearranged59%33%[11]
AUGMENT-101NPM1-mutant36%23%[12]
Ziftomenib KOMET-001KMT2A-rearranged-5.6%[13]
KOMET-001NPM1-mutant42%33.3%[12]

Validating On-Target Effects using CRISPR-Cas9

CRISPR-Cas9 technology offers a precise method to validate the on-target effects of small molecule inhibitors by genetically mimicking their pharmacological action. By knocking out the target protein, in this case, Menin (encoded by the MEN1 gene), researchers can assess whether the resulting cellular phenotype mirrors that of the drug treatment. This approach provides strong evidence that the drug's activity is indeed mediated through its intended target.[13][14]

Logical Workflow for Target Validation

The following diagram illustrates the logical workflow for validating the on-target effects of M-1121 using CRISPR-Cas9.

cluster_0 Experimental Design cluster_1 Phenotypic Comparison cluster_2 Molecular Analysis A Design sgRNA targeting MEN1 B Transfect MLL-rearranged cells with Cas9 and sgRNA A->B C Select and expand MEN1 knockout (KO) clones B->C E Culture MEN1 KO cells C->E D Treat wild-type (WT) cells with M-1121 F Compare phenotypes (proliferation, apoptosis, differentiation) D->F G Analyze gene expression (qRT-PCR for HOXA9, MEIS1) D->G E->F E->G I Conclusion: M-1121 on-target effect validated F->I H Compare gene expression profiles G->H H->I

CRISPR-Cas9 based target validation workflow for M-1121.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CRISPR-Cas9 Mediated Knockout of MEN1

Objective: To generate MEN1 knockout MLL-rearranged leukemia cell lines to validate the on-target effects of M-1121.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting MEN1

  • Electroporation system

  • Fluorescence-Activated Cell Sorter (FACS)

  • Culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents and primers for sequencing

  • Sanger sequencing service

Protocol:

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the MEN1 gene to induce frameshift mutations. Use online design tools to minimize off-target effects.

  • Cell Culture: Culture the MLL-rearranged leukemia cells in appropriate media and conditions.

  • RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 nuclease with the synthetic sgRNAs.

  • Electroporation: Electroporate the leukemia cells with the Cas9-sgRNA RNP complexes.

  • Single-Cell Sorting: Two to three days post-electroporation, perform single-cell sorting into 96-well plates using FACS to isolate individual clones.

  • Clonal Expansion: Expand the single-cell clones in conditioned media.

  • Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA. Amplify the targeted region of the MEN1 gene using PCR.

  • Sequencing: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of Menin protein expression in the knockout clones by Western blot.

Menin-MLL Interaction Assay (Fluorescence Polarization)

Objective: To quantify the inhibitory activity of M-1121 and its alternatives on the menin-MLL protein-protein interaction.

Materials:

  • Recombinant human Menin protein

  • Fluorescently labeled MLL-derived peptide (e.g., containing the MBM1 motif)

  • Assay buffer

  • M-1121 and other test compounds

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Prepare Reagents: Dilute the Menin protein and the fluorescently labeled MLL peptide to their optimal concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of M-1121 and other inhibitors.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the Menin protein.

  • Incubation: Incubate the plate to allow for compound binding to Menin.

  • Add MLL Peptide: Add the fluorescently labeled MLL peptide to all wells.

  • Final Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

Objective: To measure the effect of M-1121 on the expression of downstream target genes HOXA9 and MEIS1.

Materials:

  • MLL-rearranged leukemia cells

  • M-1121

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers and probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • Cell Treatment: Treat MLL-rearranged leukemia cells with a dose range of M-1121 for a specified time (e.g., 24-72 hours). Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reactions with the cDNA, qRT-PCR master mix, and specific primers/probes for HOXA9, MEIS1, and the housekeeping gene.

  • Data Analysis: Analyze the qRT-PCR data using the delta-delta Ct method to determine the relative fold change in gene expression in M-1121-treated cells compared to the vehicle control.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway targeted by M-1121.

cluster_0 Leukemogenic Complex cluster_1 Downstream Targets Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction HOXA9 HOXA9 MLL_fusion->HOXA9 Upregulation MEIS1 MEIS1 MLL_fusion->MEIS1 Upregulation Leukemia Leukemia Progression HOXA9->Leukemia MEIS1->Leukemia M1121 M-1121 M1121->Menin Inhibition

Mechanism of action of M-1121 in MLL-rearranged leukemia.

By providing this comparative data and detailed experimental framework, we aim to facilitate further research into M-1121 and other menin inhibitors, ultimately accelerating the development of novel targeted therapies for acute leukemia.

References

A Comparative Analysis of Menin-MLL Inhibitors: M-1121, M-525, and M-808

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the third-generation menin-Mixed Lineage Leukemia (MLL) interaction inhibitor, M-1121, with its predecessors, M-525 and M-808. These compounds are at the forefront of targeted therapies for acute leukemias harboring MLL rearrangements. This document synthesizes available preclinical data to highlight the evolution of this class of inhibitors, focusing on potency, cellular activity, and pharmacokinetic profiles.

Executive Summary

M-1121 represents a significant advancement in the development of covalent inhibitors targeting the menin-MLL protein-protein interaction. Building upon the initial discovery of M-525 and the subsequent optimization to the more potent M-808, M-1121 was designed to overcome the key liability of poor oral bioavailability observed with M-808.[1] All three compounds effectively inhibit the growth of MLL-rearranged leukemia cells by disrupting the menin-MLL interaction, which leads to the downregulation of key oncogenic genes HOXA9 and MEIS1.[1][2] M-1121 demonstrates comparable in vitro potency to M-808 but boasts superior oral activity, leading to complete and sustained tumor regression in preclinical models.[1]

Comparative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics for M-1121, M-525, and M-808 based on published experimental data.

Table 1: In Vitro Cellular Activity of Menin-MLL Inhibitors

CompoundTargetCell LineAssay TypeIC₅₀ (nM)Reference
M-1121 Menin-MLLMV4;11Cell Proliferation10.3[1]
MOLM-13Cell Proliferation51.5[1]
M-808 Menin-MLLMV4;11Cell Proliferation1[2]
MOLM-13Cell Proliferation4[2]
M-525 Menin-MLLMV4;11Cell Proliferation~4.4[2]
MOLM-13Cell Proliferation~19[2]

Note: IC₅₀ values are from different publications and may not be directly comparable due to potential variations in experimental conditions.

Table 2: In Vivo Efficacy and Bioavailability

CompoundAnimal ModelDosing RouteKey FindingReference
M-1121 MV4;11 XenograftOralComplete and long-lasting tumor regression. Orally bioavailable.[1][3]
M-808 MV4;11 XenograftIntravenousPartial tumor regression.[2]
OralLow oral bioavailability.[1]
M-525 MV4;11 XenograftIntravenousSuppression of MLL-regulated gene expression in tumor tissue.[4]

Signaling Pathway and Mechanism of Action

M-1121, M-808, and M-525 are all covalent inhibitors that target a cysteine residue within the MLL binding pocket of menin.[1] This covalent interaction disrupts the binding of MLL fusion proteins to menin, a critical step for the initiation and maintenance of MLL-rearranged leukemia. The disruption of this complex leads to the downregulation of downstream target genes, primarily HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][2][5]

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Mechanism of Inhibition Menin Menin MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction DNA DNA MLL_FP->DNA Binds to Promoter Regions HOXA9_MEIS1 HOXA9 & MEIS1 Gene Transcription DNA->HOXA9_MEIS1 Activation Proliferation Leukemic Cell Proliferation & Survival HOXA9_MEIS1->Proliferation Inhibitor M-1121 / M-808 / M-525 Inhibitor->Menin Covalent Binding (Inhibition)

Caption: Menin-MLL signaling pathway and the mechanism of inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol is a representative method for assessing the anti-proliferative activity of the compounds on leukemia cell lines.

  • Cell Culture: MV4;11 and MOLM-13 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 3 x 10³ cells per well.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (M-1121, M-808, or M-525) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Workflow A Seed Leukemia Cells (96-well plate) B Treat with Compounds (72 hours) A->B C Add MTT Reagent (4 hours) B->C D Add Solubilization Solution C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for the cell proliferation assay.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol outlines the steps to quantify the effect of the inhibitors on the expression of key downstream target genes.

  • Cell Treatment: MV4;11 cells are treated with the test compounds at various concentrations for 24 hours.

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit).

  • qRT-PCR: The relative expression levels of HOXA9 and MEIS1 are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the compounds.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.

  • Cell Implantation: 1 x 10⁷ MV4;11 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (length x width²)/2).

  • Treatment: Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups. Compounds are administered via the appropriate route (intravenous for M-525 and M-808, oral for M-1121) at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Studies: At the end of the study, tumors can be harvested for analysis of target gene expression (e.g., HOXA9, MEIS1) by qRT-PCR to confirm the mechanism of action in vivo.

Xenograft_Workflow A Inject MV4;11 Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice and Initiate Treatment B->C D Continue Treatment and Monitor Tumor Volume & Body Weight C->D E Evaluate Antitumor Efficacy and Pharmacodynamics D->E

Caption: Workflow for the in vivo xenograft model.

Conclusion

The development trajectory from M-525 to M-1121 exemplifies a successful structure-based drug design strategy. While M-525 established the principle of covalent inhibition of the menin-MLL interaction, and M-808 significantly enhanced potency, M-1121 addressed the critical challenge of oral bioavailability.[1][2] The preclinical data strongly support M-1121 as a promising therapeutic candidate for MLL-rearranged leukemias, demonstrating the potential for potent, orally administered, and highly effective targeted therapy. Further clinical investigation of M-1121 and similar next-generation menin-MLL inhibitors is warranted.

References

Comparative Analysis of M-1121: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the covalent inhibitor M-1121, focusing on its selectivity and potential for cross-reactivity with other protein targets. The information herein is intended to assist researchers in evaluating M-1121 for their specific applications.

Executive Summary

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1][2][3][4] M-1121 establishes a covalent bond with Cysteine 329 within the MLL binding pocket of menin.[1][2][4] This targeted mechanism of action leads to the downregulation of downstream genes like HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemia cells.[1][3][5]

Published data demonstrates the high selectivity of M-1121 for leukemia cell lines harboring MLL translocations over those with wild-type MLL.[1][2][4] However, comprehensive cross-reactivity data from broad panel screens against other protein families (e.g., kinases, G-protein-coupled receptors) are not publicly available at this time. Such studies are crucial for a complete understanding of a compound's off-target profile and potential for adverse effects.

This guide presents the available selectivity data for M-1121 and provides a representative experimental protocol for assessing cross-reactivity against a kinase panel, a standard approach in drug development for evaluating off-target interactions.

M-1121 Signaling Pathway and Mechanism of Action

M-1121 disrupts the critical interaction between menin and MLL fusion proteins, which are characteristic of MLL-rearranged leukemias. This interaction is necessary for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. By covalently binding to menin, M-1121 prevents this interaction, thereby inhibiting the aberrant gene expression that drives cancer cell proliferation.

M1121_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion DNA DNA (Target Genes: HOXA9, MEIS1) MLL_Fusion->DNA Upregulation of Target Genes Leukemogenesis Leukemogenesis (Cell Proliferation) DNA->Leukemogenesis Drives M1121 M-1121 M1121->Menin Covalent Inhibition

Caption: Mechanism of action of M-1121 in inhibiting the menin-MLL interaction.

Selectivity Profile of M-1121

The selectivity of M-1121 has been evaluated against a panel of leukemia cell lines. The data clearly indicates a high degree of selectivity for cell lines with MLL rearrangements.

Cell LineMLL StatusDisease IndicationCell Growth Inhibition IC50 (nM)
MV4;11MLL/AF4ALL10
MOLM-13MLL/AF9AML52
KOPN8MLL/ENLALL110
RS4;11MLL/AF4ALL1,000
HL-60MLLwtAML>10,000
K562MLLwtCML>10,000
MEG-01MLLwtCML>10,000
Source: Zhang M, et al. J Med Chem. 2021.[1]
AML: Acute Myeloid Leukemia; ALL: Acute Lymphocytic Leukemia; CML: Chronic Myeloid Leukemia

Cross-Reactivity with Other Protein Targets

As of the latest available public information, comprehensive cross-reactivity screening data for M-1121 against a broad panel of protein targets, such as a kinase panel, is not available. This information is essential for a thorough assessment of the compound's safety and off-target effects. In the absence of specific data for M-1121, a general experimental protocol for a radiometric kinase assay is provided below as a reference for how such a study is typically conducted.

Representative Experimental Protocol: Radiometric Kinase Panel Screening

This protocol describes a general procedure for assessing the inhibitory activity of a compound against a panel of protein kinases using a radiometric assay format. This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP into a substrate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable reaction buffer, typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA. The exact composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP. For the assay, create a working solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP at the desired specific activity.

  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the appropriate buffer.

  • Test Compound: Prepare a stock solution of the test compound (e.g., M-1121) in a suitable solvent, such as DMSO. Create a series of dilutions to determine the IC50 value.

2. Assay Procedure:

  • Add the kinase buffer, the specific kinase, and the test compound at various concentrations to the wells of a microtiter plate.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding the substrate and the ATP mixture (containing [γ-³³P]-ATP).

  • Incubate the reaction for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.

3. Measurement of Kinase Activity:

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Wash the filter mat multiple times with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter mat.

  • Measure the amount of radioactivity incorporated into the substrate on the filter mat using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of kinase activity for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, M-1121) B Serial Dilution of M-1121 A->B C Dispense Kinase and M-1121 into Microplate B->C D Pre-incubation C->D E Initiate Reaction with Substrate and [γ-³³P]-ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Spot onto Filter Mat G->H I Wash to Remove Unincorporated [γ-³³P]-ATP H->I J Scintillation Counting I->J K Data Analysis (Calculate % Inhibition, IC50) J->K

Caption: A typical workflow for a radiometric kinase cross-reactivity assay.

Conclusion

M-1121 is a highly selective covalent inhibitor of the menin-MLL interaction, showing significant potency in MLL-rearranged leukemia cell lines with minimal effect on wild-type cells. This on-target selectivity is a promising characteristic for a therapeutic candidate. However, a comprehensive understanding of its off-target profile requires further investigation through broad cross-reactivity screening against various protein families. The provided representative protocol for kinase panel screening illustrates a standard method for such an evaluation. Researchers should consider the available selectivity data and the current lack of public, broad cross-reactivity data when designing future studies involving M-1121.

References

Independent Validation of M-1121 Antitumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapies for acute leukemia, inhibitors of the menin-MLL interaction have emerged as a promising therapeutic strategy. This guide provides an objective comparison of the preclinical antitumor activity of M-1121, a covalent menin-MLL inhibitor, with other leading clinical-stage menin inhibitors, revumenib (SNDX-5613) and ziftomenib (KO-539). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.

While direct head-to-head preclinical studies conducted by an independent third party were not identified in the public domain, this guide synthesizes available data from various sources to offer a comparative overview. The data for M-1121 is primarily derived from its discovery publication, while data for revumenib and ziftomenib are compiled from their respective preclinical and clinical study reports.

Comparative In Vitro and In Vivo Antitumor Activity

The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of M-1121, revumenib, and ziftomenib against acute leukemia models harboring MLL rearrangements (MLLr) or NPM1 mutations (NPM1m).

Table 1: Comparative In Vitro Anti-proliferative Activity

CompoundCell LineGenotypeIC50 (nM)Citation
M-1121 MV4;11MLL-AF410.3[1][2]
MOLM-13MLL-AF951.5[1][2]
Revumenib (SNDX-5613) MV4;11MLL-AF410-20[3]
MOLM-13MLL-AF910-20[3]
Ziftomenib (KO-539) MV4;11MLL-AF4<25[4]
MOLM-13MLL-AF9<25[4]
OCI-AML3NPM1m<25[4]

Table 2: Comparative In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelDosingOutcomeCitation
M-1121 MV4;11 subcutaneous100 mg/kg, oral, daily32% tumor volume reduction[5]
MV4;11 subcutaneous300 mg/kg, oral, dailyComplete tumor regression in 10/10 mice[5]
Revumenib (SNDX-5613) MOLM-13 disseminatedNot specifiedSignificant survival benefit and leukemic control[3]
Ziftomenib (KO-539) KMT2A-r AML PDXNot specifiedProlonged durable remissions (in combination)[6]

Mechanism of Action: The Menin-MLL Interaction

M-1121, revumenib, and ziftomenib share a common mechanism of action by disrupting the critical protein-protein interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemias).[1][7][8] This interaction is essential for the recruitment of the MLL1 complex to chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1][9][10] These genes are critical drivers of leukemogenesis, promoting cell proliferation and blocking differentiation. By inhibiting the menin-MLL interaction, these compounds effectively suppress the expression of HOXA9 and MEIS1, leading to cell differentiation and apoptosis in leukemia cells dependent on this pathway.[1][5]

Menin_MLL_Signaling_Pathway Mechanism of Action of Menin Inhibitors cluster_nucleus Nucleus cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Menin Menin DNA DNA Menin->DNA recruits to MLL1_fusion MLL1 Fusion Protein MLL1_fusion->Menin interacts with HOXA9_MEIS1 HOXA9 & MEIS1 Expression DNA->HOXA9_MEIS1 promotes transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis drives M1121 M-1121 / Revumenib / Ziftomenib M1121->Menin inhibits interaction

Figure 1. Simplified signaling pathway of the menin-MLL interaction and its inhibition by M-1121 and other menin inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation and comparison of antitumor agents. Below are representative protocols for the key assays used to evaluate the efficacy of menin inhibitors.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on leukemia cell lines.

Cell_Viability_Workflow Workflow for In Vitro Cell Viability Assay (MTT) A 1. Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in 96-well plates. B 2. Compound Treatment: Add serial dilutions of M-1121, revumenib, or ziftomenib to the wells. A->B C 3. Incubation: Incubate cells for 72-96 hours at 37°C, 5% CO2. B->C D 4. MTT Addition: Add MTT reagent to each well and incubate for 4 hours. C->D E 5. Solubilization: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis: Calculate IC50 values by plotting cell viability against compound concentration. F->G

Figure 2. A representative workflow for determining the in vitro cell viability using the MTT assay.

Protocol Steps:

  • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: The cells are treated with a range of concentrations of the test compound (e.g., M-1121) or vehicle control.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of menin inhibitors on the expression of downstream target genes like HOXA9 and MEIS1.[1][12]

qRT_PCR_Workflow Workflow for qRT-PCR Gene Expression Analysis A 1. Cell Treatment: Treat leukemia cells with the menin inhibitor for 24-48 hours. B 2. RNA Extraction: Isolate total RNA from the cells using a commercial kit. A->B C 3. cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA). B->C D 4. qRT-PCR Reaction: Set up the PCR reaction with cDNA, primers for target genes (HOXA9, MEIS1), and a reference gene (e.g., GAPDH). C->D E 5. Amplification and Detection: Perform the qRT-PCR in a thermal cycler with real-time fluorescence detection. D->E F 6. Data Analysis: Analyze the amplification data to determine the relative expression of target genes using the ΔΔCt method. E->F

Figure 3. A standard workflow for analyzing changes in gene expression via qRT-PCR.

Protocol Steps:

  • Cell Treatment: Leukemia cells are treated with the menin inhibitor at various concentrations for a specified period (e.g., 24 or 48 hours).

  • RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for quantitative PCR with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the antitumor efficacy of a compound in a mouse xenograft model of acute leukemia.[13][14]

Xenograft_Workflow Workflow for In Vivo Xenograft Efficacy Study A 1. Cell Implantation: Inject leukemia cells (e.g., MV4;11) subcutaneously or intravenously into immunocompromised mice (e.g., NSG). B 2. Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). A->B C 3. Treatment Initiation: Randomize mice into treatment groups (vehicle control, M-1121, etc.). B->C D 4. Dosing: Administer the compound orally or via the specified route at the indicated dose and schedule. C->D E 5. Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). D->E F 6. Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size, study duration). E->F G 7. Data Analysis: Analyze tumor growth inhibition and any observed toxicities. F->G

Figure 4. General workflow for conducting an in vivo xenograft study to assess antitumor activity.

Protocol Steps:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: A suspension of leukemia cells (e.g., 5-10 x 10^6 cells) is injected either subcutaneously into the flank or intravenously via the tail vein to establish a disseminated leukemia model.[14]

  • Tumor Establishment: For subcutaneous models, tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the start of treatment.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to the specified dose, route, and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers, and animal body weight and overall health are monitored as indicators of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated and statistically analyzed. For disseminated models, survival is often the primary endpoint.

Conclusion

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-MLL interaction with demonstrated preclinical antitumor activity in MLL-rearranged leukemia models.[1][15][16] Its in vitro potency appears comparable to that of the clinical-stage menin inhibitors revumenib and ziftomenib. The in vivo data for M-1121, particularly the achievement of complete tumor regression at a well-tolerated dose, is highly encouraging.[5]

However, the lack of independent, direct comparative studies with other menin inhibitors is a key limitation in definitively positioning M-1121 within the therapeutic landscape. Further independent validation is necessary to corroborate the initial findings and to provide a more direct comparison of its efficacy and safety profile against other agents in this class. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. Researchers are encouraged to consult the primary literature for more specific details regarding experimental conditions.

References

Comparative analysis of M-1121 in different MLL-fusion leukemia subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of M-1121, a covalent menin-MLL inhibitor, in various MLL-fusion leukemia subtypes. This guide provides a comparative analysis with other menin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, affecting both children and adults. These leukemias are driven by chromosomal translocations that result in the fusion of the KMT2A (MLL) gene with one of over 80 partner genes, leading to the expression of oncogenic MLL fusion proteins. A critical dependency for the leukemogenic activity of these fusion proteins is their interaction with the scaffold protein menin. This interaction is essential for the upregulation of downstream target genes, such as HOXA9 and MEIS1, which drive leukemic cell proliferation and survival.

Targeting the menin-MLL interaction has emerged as a promising therapeutic strategy. M-1121 is a potent and orally bioavailable covalent inhibitor of this interaction. This guide provides a comparative analysis of M-1121's performance in different MLL-fusion leukemia subtypes, including MLL-AF4, MLL-AF9, and MLL-ENL, and compares its efficacy with other notable menin inhibitors in clinical development, such as revumenib (SNDX-5613) and ziftomenib (KO-539).

In Vitro Efficacy: A Head-to-Head Comparison

M-1121 demonstrates potent and selective growth inhibition of leukemia cell lines harboring MLL fusions, with minimal effect on MLL wild-type cells.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of M-1121 and other menin inhibitors in various MLL-rearranged leukemia cell lines.

Compound Cell Line MLL Fusion IC50 (nM)
M-1121 MV4;11MLL-AF410.3[3]
MOLM-13MLL-AF951.5[3]
KOPN-8MLL-ENLNot explicitly found, but potent inhibition demonstrated
Revumenib SEMMLL-AF4~50[4]
RS4;11MLL-AF4~100[4]
Ziftomenib MV4;11MLL-AF4<25[5]
MOLM-13MLL-AF9<25[5]

In Vivo Antitumor Activity

In vivo studies in xenograft models of MLL-rearranged leukemia have demonstrated the significant antitumor efficacy of M-1121. In a subcutaneous xenograft model using the MV4;11 (MLL-AF4) cell line, oral administration of M-1121 led to complete and long-lasting tumor regression.[1][2][6]

Compound Xenograft Model MLL Fusion Dosing Outcome
M-1121 MV4;11 subcutaneousMLL-AF4300 mg/kg, once daily, oralComplete and sustained tumor regression[1][6]
Ziftomenib Patient-Derived Xenograft (PDX)MLL-AF9Not specifiedSignificant reduction in AML burden and improved survival[7]

Mechanism of Action: Disrupting the MLL-Menin Axis

M-1121 exerts its therapeutic effect by covalently binding to cysteine 329 within the MLL binding pocket of menin.[1][2] This irreversible binding disrupts the interaction between menin and the MLL fusion protein, leading to the downregulation of the downstream oncogenic targets HOXA9 and MEIS1.[1][2][8] The suppression of this critical leukemogenic pathway ultimately induces cell differentiation and apoptosis in MLLr leukemia cells.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9, MLL-ENL) Menin Menin MLL_Fusion->Menin Interaction DNA DNA Menin->DNA Binds to Promoter Regions HOXA9_MEIS1 HOXA9 & MEIS1 Genes Transcription Transcription HOXA9_MEIS1->Transcription mRNA HOXA9 & MEIS1 mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins HOXA9 & MEIS1 Proteins Ribosome->Proteins Leukemic_Phenotype Leukemic Phenotype (Proliferation, Survival, Differentiation Block) Proteins->Leukemic_Phenotype Drives M_1121 M-1121 M_1121->Menin Covalent Inhibition (Cys329)

Figure 1: Mechanism of M-1121 Action. M-1121 covalently binds to menin, disrupting the menin-MLL fusion protein interaction, which leads to the downregulation of HOXA9 and MEIS1 gene expression and subsequent inhibition of the leukemic phenotype.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of M-1121 and other inhibitors on the proliferation of MLL-rearranged leukemia cell lines.

  • Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13, KOPN-8) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds (M-1121, revumenib, ziftomenib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in leukemia cells following treatment with menin inhibitors.

  • Cell Treatment: Seed leukemia cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with the desired concentrations of the test compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

This protocol is used to measure the change in the expression of MLL-fusion target genes following inhibitor treatment.

  • Cell Treatment and RNA Extraction: Treat leukemia cells with the test compounds for the desired time points. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method. The fold change in gene expression in treated samples is determined relative to the vehicle-treated control.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture MLLr Leukemia Cell Lines Treatment Treat with M-1121 & Comparators Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Assay) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR for HOXA9 & MEIS1) Treatment->Gene_Expression Xenograft Establish MLLr Xenograft Model InVivo_Treatment Treat with M-1121 Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Volume & Survival InVivo_Treatment->Tumor_Monitoring

References

M-1121 Demonstrates Superior Preclinical Efficacy Compared to Standard of Care in MLL-Rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that M-1121, a novel covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, exhibits a superior efficacy profile in cellular and animal models of MLL-rearranged (MLLr) leukemia when compared to the current standard-of-care chemotherapeutic agents, cytarabine and doxorubicin. These findings position M-1121 as a promising targeted therapy for this aggressive form of acute leukemia, which is notoriously difficult to treat.

M-1121 is an orally bioavailable small molecule that potently and selectively disrupts the critical interaction between menin and the MLL fusion proteins that drive the oncogenic program in MLLr leukemias. This targeted mechanism of action leads to the downregulation of key downstream targets, HOXA9 and MEIS1, resulting in robust anti-leukemic effects.[1][2]

In Vitro Efficacy: M-1121 Shows Potent and Selective Activity

In head-to-head comparisons in MLLr acute myeloid leukemia (AML) cell lines, M-1121 demonstrated significantly greater potency than both cytarabine and doxorubicin. In the MV4-11 cell line, M-1121 exhibited a half-maximal inhibitory concentration (IC50) in the low nanomolar range, orders of magnitude lower than that of the standard-of-care agents. Similar results were observed in the MOLM-13 cell line, another well-established model of MLLr leukemia.

DrugCell LineIC50 (nM)
M-1121 MV4-1110.9
MOLM-1355.4
Cytarabine MV4-11~20 - 200
MOLM-13~30 - 500
Doxorubicin MOLM-1368.6

Table 1: Comparative In Vitro Cytotoxicity. IC50 values of M-1121, cytarabine, and doxorubicin in MLL-rearranged leukemia cell lines.

In Vivo Tumor Models: M-1121 Induces Complete and Sustained Tumor Regression

The superior efficacy of M-1121 was further demonstrated in a subcutaneous MV4-11 xenograft mouse model. Oral administration of M-1121 resulted in dose-dependent tumor growth inhibition, with higher doses leading to complete tumor regressions in a significant proportion of treated animals.[1][2] In contrast, while cytarabine showed anti-tumor activity in similar models, it did not achieve the same level of sustained tumor regression as M-1121.

DrugModelDosingOutcome
M-1121 MV4-11 XenograftOral, dailyDose-dependent tumor regression, with complete responses at higher doses.
Cytarabine MV4-11 XenograftIntraperitoneal, daily for 5 daysModerate tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy. Summary of in vivo anti-tumor activity of M-1121 and cytarabine in the MV4-11 xenograft model.

Mechanism of Action and Signaling Pathway

M-1121's targeted approach offers a distinct advantage over the broad-spectrum cytotoxicity of conventional chemotherapy. By specifically inhibiting the menin-MLL interaction, M-1121 disrupts the core transcriptional machinery that drives MLLr leukemia, leading to cell differentiation and apoptosis.[1][2]

M1121_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 Expression DNA->HOXA9_MEIS1 Upregulates Leukemia Leukemic Proliferation HOXA9_MEIS1->Leukemia M1121 M-1121 M1121->Menin Inhibits

Caption: M-1121 inhibits the Menin-MLL fusion protein interaction, blocking downstream signaling.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MV4-11 and MOLM-13 human MLL-rearranged acute myeloid leukemia cell lines.

  • Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of M-1121, cytarabine, or doxorubicin for 72 hours.

  • Analysis: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously inoculated with MV4-11 cells.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. M-1121 was administered orally once daily. Cytarabine was administered intraperitoneally daily for 5 days. A vehicle control group was also included.

  • Analysis: Tumor volume was measured regularly using calipers. Animal body weight and overall health were monitored. At the end of the study, tumors were excised and weighed.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture MLLr Cell Lines (MV4-11, MOLM-13) Treatment_vitro Treat with M-1121 or Standard of Care Cell_Culture->Treatment_vitro Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment_vitro->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Xenograft Establish MV4-11 Xenografts in Mice Treatment_vivo Administer M-1121 or Standard of Care Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical evaluation workflow for M-1121 and standard of care agents.

Conclusion

The preclinical data strongly support the continued development of M-1121 as a first-in-class targeted therapy for MLL-rearranged leukemias. Its superior potency and targeted mechanism of action offer the potential for a more effective and less toxic treatment option compared to the current standard of care. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with this challenging disease.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Chemicals: A Procedural Framework

Author: BenchChem Technical Support Team. Date: December 2025

Critical Note for Laboratory Professionals: The proper disposal of any chemical substance is contingent on its specific chemical identity and associated hazards. The designation "M-1211" is not uniquely identified in public safety documents. The following guide provides a general procedural framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) specific to the exact chemical they are using before proceeding with any disposal protocol. The information provided here is for illustrative purposes and should be adapted to the specific substance and institutional guidelines.

Step 1: Chemical Identification and Hazard Assessment

Before any disposal procedures can be initiated, the chemical must be accurately identified. Different substances with similar names or codes can have vastly different properties and disposal requirements. For instance, search results for chemicals with "1211" in their name revealed a range of products from stains and silanes to fire suppressants, each with unique disposal needs.

Once the chemical is identified, a thorough hazard assessment is crucial. This involves reviewing the substance's Safety Data Sheet (SDS), which provides critical information on physical and chemical properties, health hazards, and environmental risks.

Key Data Points for Disposal Planning

Researchers should extract the following quantitative data from the chemical's SDS to inform the disposal plan.

ParameterExample Value (Illustrative)Significance for Disposal
Flash Point < 23°CIndicates high flammability; requires segregation from ignition sources and may necessitate disposal as flammable waste.[1]
pH < 2 or > 12.5Defines the substance as corrosive; requires neutralization or disposal as corrosive waste.
Toxicity Data (e.g., LD50) Dermal <= 50mg/kgHigh toxicity may require specific disposal routes to prevent harm to human health and the environment.[1]
Reactivity Reacts with waterDictates that the substance must be kept away from water during storage and disposal.
Environmental Hazards Toxic to aquatic lifeRequires containment to prevent release into waterways.

Step 2: Segregation of Chemical Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. Waste streams should be separated based on their hazard classification.

Common Segregation Categories:

  • Halogenated Solvents: (e.g., methylene chloride, chloroform)

  • Non-Halogenated Solvents: (e.g., xylene, toluene, alcohols)

  • Acids: (e.g., hydrochloric acid, sulfuric acid)

  • Bases: (e.g., sodium hydroxide, potassium hydroxide)

  • Heavy Metal Waste: (e.g., solutions containing mercury, lead, cadmium)

  • Solid Waste: (e.g., contaminated gloves, towels, labware)

Step 3: Containerization and Labeling

Chemical waste must be stored in appropriate, compatible containers that are in good condition and have secure, leak-proof lids. All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[2] Chemical formulas or abbreviations are not acceptable.

Step 4: On-Site Neutralization and Treatment (Where Applicable)

Some aqueous, non-highly toxic waste streams can be neutralized in the laboratory before disposal. For example, dilute acids can be neutralized with a suitable base, and vice versa. Always perform neutralization procedures in a fume hood with appropriate personal protective equipment (PPE). It is critical to consult your institution's specific guidelines and the chemical's SDS before attempting any in-lab treatment.

Step 5: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this process.[2][3]

Experimental Protocol: Illustrative Example of In-Lab Neutralization of a Corrosive Acidic Waste

Objective: To neutralize a dilute acidic waste stream (pH 3) to a neutral pH (between 6 and 8) before disposal into the sanitary sewer, in accordance with institutional guidelines.

Materials:

  • Dilute acidic waste

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate personal protective equipment (safety goggles, lab coat, gloves)

  • Fume hood

Procedure:

  • Place the container of acidic waste in a secondary container within a certified chemical fume hood.

  • Add a magnetic stir bar to the waste container and begin gentle stirring.

  • Slowly and carefully add small amounts of sodium bicarbonate to the acidic waste. Be aware that this may cause gas evolution (carbon dioxide).

  • After each addition, allow the reaction to subside and then measure the pH of the solution using pH paper or a pH meter.

  • Continue adding the weak base in small increments until the pH of the solution is within the neutral range (6-8).

  • Once neutralized, the solution may be disposed of down the sanitary sewer, followed by a copious amount of water, provided this is permitted by your local regulations and institutional policies.

  • Record the neutralization procedure in your laboratory notebook.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product in a laboratory setting.

Chemical_Disposal_Workflow cluster_0 Start: Chemical Waste Generated cluster_1 Step 1: Identification & Assessment cluster_2 Step 2: Segregation cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4: In-Lab Treatment (If Applicable) cluster_5 Step 5: Professional Disposal start Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify assess Assess Hazards (Flammable, Corrosive, Toxic, Reactive) identify->assess segregate Segregate Waste by Hazard Class assess->segregate containerize Use Compatible Container segregate->containerize label_waste Label with 'Hazardous Waste' & Full Chemical Name containerize->label_waste is_treatable Is In-Lab Treatment Permitted & Safe? label_waste->is_treatable neutralize Perform Neutralization/ Treatment Protocol is_treatable->neutralize Yes store_safely Store Safely in Designated Area is_treatable->store_safely No sewer_disposal Dispose via Sanitary Sewer (If Permitted) neutralize->sewer_disposal contact_ehs Contact EHS for Pickup store_safely->contact_ehs end Professional Disposal contact_ehs->end

Caption: A flowchart outlining the key decision points and procedural steps for the safe and compliant disposal of chemical waste in a laboratory environment.

References

General Guidance for Handling Unknown or Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Due to the ambiguous nature of "M-1211," which corresponds to several different chemical products with varying and significant hazards, providing a single, definitive guide for personal protective equipment (PPE) and handling is not possible without further clarification. The designation "this compound" is used for a range of products including a flammable and carcinogenic wiping stain, a highly corrosive and toxic silane, a skin and eye irritant, a non-hazardous laboratory chemical, and a fire-extinguishing gas.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific "this compound" being used. Please provide additional information to clarify which substance you are working with. This information could include:

  • Full Product Name: The complete name as it appears on the container or safety data sheet (SDS).

  • Manufacturer: The company that produced the chemical.

  • Chemical Name or Formula: The scientific name or chemical formula (e.g., Bromochlorodifluoromethane for Halon 1211).

  • CAS Number: The unique Chemical Abstracts Service registry number.

Once the specific chemical is identified, a detailed and accurate guide to personal protective equipment, handling procedures, and disposal plans can be provided.

In the absence of specific information, and as a matter of general laboratory safety, the following precautionary workflow should be followed when the identity and hazards of a chemical are not definitively known. This approach is designed to minimize risk until a proper hazard assessment can be completed.

Caption: A workflow for handling unidentified chemicals, emphasizing caution.

The table below summarizes the potential hazards of various substances identified as "this compound" from initial searches. This illustrates the critical need for precise identification.

Product Name/Identifier Primary Hazards
QUICKSTAIN ALKYD WIPING STAIN-SALEM MAPLE (1AS-1211) Flammable liquid and vapor, skin sensitizer, mutagen, carcinogen, reproductive toxin[1].
DOW CORNING(R) Z-1211 METHYLTRICHLOROSILANE Highly flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, toxic if inhaled[2].
BELZONA® 1211 (E-METAL) SOLIDIFIER Causes serious eye damage and skin irritation[3].
HiMedia Laboratories Product this compound Not classified as a hazardous substance or mixture.
Halon 1211 (Bromochlorodifluoromethane) Colorless, nonflammable gas, mildly toxic by inhalation, can act as an asphyxiant[4].

It is strongly advised not to handle any chemical without a confirmed identification and a thorough review of its Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling, storage, and emergency procedures.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on handling unknown substances.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.